Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 7-(3-fluorophenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFVHHUVZLHMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645573 | |
| Record name | Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-57-5 | |
| Record name | Ethyl 3-fluoro-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is based on established chemical transformations, primarily leveraging a Friedel-Crafts acylation reaction. Detailed experimental protocols, data presentation, and a visual representation of the synthetic workflow are provided to facilitate its practical implementation in a laboratory setting.
Synthetic Strategy
The most direct and widely applicable method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[2] For the synthesis of this compound, the proposed strategy involves the preparation of an appropriate acyl chloride followed by its reaction with fluorobenzene in a Friedel-Crafts acylation.
The overall synthetic workflow can be broken down into three key stages:
-
Preparation of Monoethyl Pimelate: This involves the selective mono-esterification of pimelic acid.
-
Synthesis of Ethyl 7-chloro-7-oxoheptanoate: The monoester is then converted to its corresponding acyl chloride.
-
Friedel-Crafts Acylation: The acyl chloride is reacted with fluorobenzene to yield the target compound.
Experimental Protocols
Stage 1: Synthesis of Monoethyl Pimelate
Principle: Pimelic acid is a C7 dicarboxylic acid. By reacting it with a limited amount of ethanol under acidic catalysis, a mixture of the di-ester, mono-ester, and unreacted di-acid is obtained. The desired mono-ester can then be isolated.
Methodology:
-
To a solution of pimelic acid (1 equivalent) in anhydrous ethanol (1.2 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted pimelic acid and the sulfuric acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude mixture of mono- and di-esters.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate Monoethyl Pimelate.
Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
Principle: The carboxylic acid moiety of Monoethyl Pimelate is converted to an acyl chloride using a chlorinating agent. Thionyl chloride is a common and effective reagent for this transformation.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve Monoethyl Pimelate (1 equivalent) in an anhydrous inert solvent such as dichloromethane or toluene.
-
Slowly add thionyl chloride (1.5 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. The evolution of HCl and SO2 gas will be observed.
-
Monitor the reaction for the disappearance of the starting material by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude Ethyl 7-chloro-7-oxoheptanoate can be purified by distillation under high vacuum.
A similar transformation has been reported for the synthesis of ethyl 6-chloro-6-oxohexanoate using bis(trichloromethyl) carbonate as the chlorinating agent in the presence of an organic amine catalyst.[4]
Stage 3: Friedel-Crafts Acylation for the Synthesis of this compound
Principle: The synthesized Ethyl 7-chloro-7-oxoheptanoate is used as the acylating agent in a Friedel-Crafts reaction with fluorobenzene. Aluminum chloride (AlCl3) is a common Lewis acid catalyst for this reaction.
Methodology:
-
To a suspension of anhydrous aluminum chloride (1.1 equivalents) in an excess of fluorobenzene (which also acts as the solvent) at 0 °C, slowly add a solution of Ethyl 7-chloro-7-oxoheptanoate (1 equivalent) in a minimal amount of anhydrous fluorobenzene.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.
Data Presentation
The following table summarizes the key reagents and conditions for the proposed synthesis. Please note that yields are estimated based on similar reactions reported in the literature and may vary.
| Stage | Reaction | Starting Materials | Key Reagents & Solvents | Reaction Conditions | Estimated Yield |
| 1 | Mono-esterification | Pimelic acid, Ethanol | Sulfuric acid (catalyst) | Reflux, 4-6 h | 40-50% |
| 2 | Acyl Chloride Formation | Monoethyl Pimelate | Thionyl chloride, Dichloromethane | Reflux, 2-3 h | >90% |
| 3 | Friedel-Crafts Acylation | Ethyl 7-chloro-7-oxoheptanoate, Fluorobenzene | Aluminum chloride (AlCl3) | 0 °C to RT, 2-4 h | 60-70% |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
This guide provides a comprehensive overview of a feasible synthetic route to this compound. Researchers are advised to perform small-scale trial reactions to optimize the conditions for their specific laboratory setup. Standard laboratory safety precautions should be followed throughout the experimental procedures.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
In-Depth Technical Guide: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
CAS Number: 122115-57-5
This technical guide provides a comprehensive overview of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a fluorinated aromatic keto ester of interest to researchers and professionals in drug discovery and chemical development. Due to the limited availability of public data on this specific isomer, this guide also includes comparative data from closely related analogues to provide a broader context for its potential properties and applications.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Ethyl 7-oxo-7-phenylheptanoate (Analogue) |
| CAS Number | 122115-57-5 | 112665-41-5[1] |
| Molecular Formula | C₁₅H₁₉FO₃ | C₁₅H₂₀O₃[1] |
| Molecular Weight | 266.31 g/mol | 248.32 g/mol [1] |
| Boiling Point | Not available | 353.7 °C at 760 mmHg[1] |
| Density | Not available | 1.035 g/cm³[1] |
| Flash Point | Not available | 153.4 °C[1] |
| Purity | Typically ≥97% (Commercial sources) | ≥98.0%[1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is expected to be a Friedel-Crafts acylation reaction. This well-established method involves the reaction of a substituted aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol (Hypothetical)
-
Materials:
-
Fluorobenzene
-
Ethyl 7-chloro-7-oxoheptanoate (or Pimeloyl chloride monoethyl ester)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of fluorobenzene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride portion-wise.
-
Slowly add a solution of ethyl 7-chloro-7-oxoheptanoate in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Potential Applications and Biological Relevance
While specific biological activities for this compound have not been extensively reported, the broader class of fluorinated ketones and β-keto esters has garnered significant interest in medicinal chemistry.
-
Enzyme Inhibition: Fluorinated ketones are known to be effective inhibitors of various enzymes, including esterases and proteases. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the ketone carbonyl group, making it more susceptible to nucleophilic attack by active site residues of enzymes. This can lead to the formation of stable hemiacetal or hemiketal adducts, resulting in reversible inhibition.
-
Metabolic Stability: The introduction of fluorine atoms into drug candidates can often improve their metabolic stability by blocking sites of oxidative metabolism.
-
Antibacterial Activity: Some β-keto esters have been investigated for their antibacterial properties, potentially acting as inhibitors of bacterial quorum sensing pathways.
Potential Signaling Pathway Interaction (Hypothetical)
Given the inhibitory potential of fluorinated ketones, a hypothetical interaction with a generic enzyme-catalyzed signaling pathway is depicted below.
Caption: Hypothetical inhibition of an enzyme-catalyzed pathway by this compound.
Conclusion
This compound is a chemical entity with potential applications in the development of novel therapeutic agents, particularly as an enzyme inhibitor. While specific data for this compound is limited, its structural similarity to other biologically active fluorinated ketones and β-keto esters suggests it is a promising candidate for further investigation. The synthetic route via Friedel-Crafts acylation is a well-established and scalable method. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential role in modulating signaling pathways.
References
Physical and chemical properties of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a key organic intermediate. This document details its characteristics and outlines robust experimental protocols for its synthesis and analysis, designed for professionals in research and development.
Core Compound Properties
This compound is an aromatic ketone and ester derivative. Its structure is characterized by a heptanoate ethyl ester chain attached to a 3-fluorophenyl ketone group. This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 122115-57-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₁₉FO₃ | [1][2] |
| Molecular Weight | 266.31 g/mol | N/A |
| Purity | 97.0% | [2] |
| Boiling Point | 379.2 ± 22.0 °C (Predicted for a related nitrile) | [6] |
| Density | 1.090 ± 0.06 g/cm³ (Predicted for a related nitrile) | [6] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through established organic chemistry reactions. The following diagram illustrates a logical workflow from synthesis to characterization.
References
- 1. ЭТИЛ 7- (3-ФТОРОФЕНИЛ) -7-OXOHEPTANOATE | 122115-57-5 [m.chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. cymitquimica.com [cymitquimica.com]
- 4. CAS NO:122115-57-5; this compound [chemdict.com]
- 5. ethyl 7-azido-3-oxoheptanoate | CAS#:99054-13-4 | Chemsrc [chemsrc.com]
- 6. 898767-24-3 CAS MSDS (7-(3-FLUOROPHENYL)-7-OXOHEPTANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Guide: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles its core physicochemical properties and outlines detailed, plausible experimental protocols for its synthesis and analysis based on established methodologies for analogous compounds. The inclusion of fluorine in molecular frameworks is a critical strategy in drug design, often enhancing metabolic stability, binding affinity, and bioavailability. This guide serves as a foundational resource for researchers investigating the potential applications of this and related molecules.
Core Compound Properties
The fundamental properties of this compound are summarized below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₉FO₃ | Calculation |
| Molecular Weight | 266.31 g/mol | Calculation |
| Appearance | Expected to be a colorless or pale yellow oil/solid | Analogy |
| Solubility | Expected to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH) and insoluble in water | Analogy |
| Chemical Class | Aromatic ketone, Ethyl ester | Structure |
Synthetic Protocol: A Plausible Approach
Step 1: Synthesis of 7-(3-fluorophenyl)-7-oxoheptanoic acid
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM).
-
Acylation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of pimelic anhydride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.
-
Aryl Addition: Following the addition of pimelic anhydride, add 3-fluoroanisole (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Ethyl Esterification
-
Esterification Reaction: Dissolve the purified 7-(3-fluorophenyl)-7-oxoheptanoic acid (1.0 equivalent) in absolute ethanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Neutralization: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure. Expected ¹H NMR signals would include triplets for the ethyl group, multiplets for the aliphatic chain, and characteristic aromatic signals for the 3-fluorophenyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, such as the ester and ketone carbonyl stretches.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of this compound within the broader context of drug discovery.
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
Introduction
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. However, a thorough search of scientific databases and literature has revealed a significant lack of publicly available, specific experimental data for this particular compound. While information exists for structurally similar molecules, the precise ¹H NMR spectral data, including chemical shifts, coupling constants, multiplicities, and integrations for this compound, remains unpublished.
This guide will, therefore, present a theoretical analysis of the expected ¹H NMR spectrum based on established principles of NMR spectroscopy and the known effects of substituents on aromatic and aliphatic systems. This predictive approach will serve as a valuable reference for researchers who synthesize this compound and require a basis for spectral interpretation.
Predicted ¹H NMR Spectral Data
The structure of this compound contains several distinct proton environments. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values for each signal are summarized in the table below. These predictions are based on analogous structures and standard NMR chemical shift tables. The numbering of the protons corresponds to the molecular structure diagram.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-a | 1.20 - 1.30 | Triplet (t) | 7.1 | 3H |
| H-b | 4.05 - 4.15 | Quartet (q) | 7.1 | 2H |
| H-c | 2.25 - 2.35 | Triplet (t) | 7.4 | 2H |
| H-d | 1.60 - 1.70 | Quintet | 7.4 | 2H |
| H-e | 1.30 - 1.40 | Multiplet (m) | - | 2H |
| H-f | 1.70 - 1.80 | Quintet | 7.4 | 2H |
| H-g | 2.95 - 3.05 | Triplet (t) | 7.4 | 2H |
| H-2' | 7.70 - 7.80 | Doublet of triplets (dt) | J ≈ 7.7, 1.2 | 1H |
| H-4' | 7.30 - 7.40 | Triplet of doublets (td) | J ≈ 7.9, 2.0 | 1H |
| H-5' | 7.45 - 7.55 | Quintet (quint) | J ≈ 7.9 | 1H |
| H-6' | 7.60 - 7.70 | Doublet of multiplets (dm) | J ≈ 7.9 | 1H |
Experimental Protocol
While a specific experimental protocol for this compound is not available, a general methodology for acquiring a ¹H NMR spectrum is provided below. This protocol is standard for small organic molecules and would be suitable for the characterization of the title compound.
Materials and Equipment:
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.
-
Internal Standard: If required, add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).
-
Shimming: Place the NMR tube in the spectrometer's probe and perform shimming to optimize the homogeneity of the magnetic field.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and spectral width.
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal.
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.
-
Data Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.
Visualizations
To aid in the understanding of the molecular structure and the expected NMR data, the following diagrams are provided.
Caption: Molecular structure of this compound with proton labeling.
Caption: Experimental workflow for obtaining and analyzing the ¹H NMR spectrum.
Disclaimer: The ¹H NMR data presented in this guide is predictive and based on theoretical principles. Actual experimental values may vary. This document should be used as a reference for spectral interpretation in conjunction with experimentally obtained data.
Mass Spectrometry of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. Due to the absence of direct experimental data in the public domain for this specific molecule, this document outlines a putative analytical framework based on established principles of mass spectrometry and data from structurally related compounds. It includes predicted fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and illustrative data presentation formats. This guide is intended to serve as a practical resource for researchers engaged in the analysis of novel small molecules in the context of drug discovery and development.
Introduction
This compound is a keto-ester containing a fluorinated aromatic ring. Such structures are of significant interest in medicinal chemistry due to the favorable pharmacological properties often conferred by the fluorine atom. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds. This guide will explore the expected behavior of this compound under common mass spectrometric conditions.
Predicted Mass Spectrum and Fragmentation
The fragmentation of this compound in a mass spectrometer is anticipated to be driven by the presence of the ester and ketone functionalities, as well as the aromatic ring. The primary cleavage sites are predictable based on the general rules of mass spectral fragmentation for esters and ketones.[1]
Molecular Ion: The molecular ion peak ([M]⁺) for this compound (C₁₅H₁₉FO₃) is expected at a mass-to-charge ratio (m/z) of 266.13.
Key Fragmentation Pathways:
-
Alpha-Cleavage adjacent to the Ketone: The bond between the carbonyl carbon and the alkyl chain is a likely site of cleavage, leading to the formation of a stable acylium ion.
-
McLafferty Rearrangement: The ester functionality can undergo a McLafferty rearrangement, resulting in the loss of a neutral alkene molecule.
-
Cleavage of the Ester Group: Fragmentation of the ester can occur via loss of the ethoxy group (-OC₂H₅) or the entire ethoxycarbonyl group (-COOC₂H₅).
-
Aromatic Ring Fragmentation: The fluorophenyl group is relatively stable but can undergo characteristic fragmentations.
A proposed fragmentation pathway is visualized in the diagram below.
Caption: Predicted Fragmentation Pathway of this compound.
Experimental Protocols
The analysis of this compound can be effectively performed using either GC-MS or LC-MS, depending on the sample matrix and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds like the target analyte.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight).
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of less volatile compounds and complex mixtures.[2][3][4]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap).
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Range: m/z 50-500.
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV.
Caption: General Experimental Workflow for Mass Spectrometric Analysis.
Data Presentation
Quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical Quantitative LC-MS/MS Data for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 267.14 [M+H]⁺ | 123.02 | 12.5 | 0.1 | 0.5 |
| 221.13 |
Table 2: Predicted Major Fragment Ions from GC-MS Analysis
| m/z | Proposed Fragment Ion Structure | Relative Abundance (%) |
| 266.13 | [C₁₅H₁₉FO₃]⁺ (Molecular Ion) | 5 |
| 221.13 | [C₁₃H₁₈FO₂]⁺ | 15 |
| 159.10 | [C₈H₁₅O₃]⁺ | 40 |
| 123.02 | [C₇H₄FO]⁺ | 100 |
| 95.01 | [C₆H₄F]⁺ | 30 |
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups. The information herein serves as a robust reference for researchers and professionals involved in the synthesis, characterization, and analysis of related compounds.
Predicted Infrared Absorption Data
The structure of this compound encompasses several key functional groups: a ketone, an ester, a fluorinated aromatic ring, and aliphatic chains. The predicted infrared absorption bands for these groups are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~ 3100-3000 | Medium to Weak | C-H (Aromatic) | Stretching |
| ~ 2950-2850 | Medium to Strong | C-H (Aliphatic) | Stretching |
| ~ 1735 | Strong | C=O (Ester) | Stretching |
| ~ 1690 | Strong | C=O (Ketone) | Stretching |
| ~ 1600, 1475 | Medium to Weak | C=C (Aromatic) | Stretching |
| ~ 1250 | Strong | C-O (Ester) | Stretching |
| ~ 1230 | Strong | C-F (Aryl Fluoride) | Stretching |
| ~ 880-860, 780-740 | Strong | C-H (Aromatic) | Out-of-plane Bending |
Experimental Protocol for Infrared Spectroscopy
The following is a detailed methodology for obtaining the infrared spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a high-resolution infrared spectrum of this compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor II, PerkinElmer Spectrum Two)
-
ATR accessory with a diamond or germanium crystal
-
Spatula
-
Methanol or isopropanol for cleaning
-
Lens paper
-
Sample of this compound
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a soft lens paper soaked in methanol or isopropanol. Allow the solvent to evaporate completely.
-
With the empty and clean ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and the atmosphere. The background is typically an average of 32 or 64 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The applied force should be sufficient to cover the crystal surface but not so high as to damage the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the infrared spectrum of the sample. The data is typically collected over the range of 4000-400 cm⁻¹.
-
For a high-quality spectrum, co-add and average 32 or 64 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software, resulting in a transmittance or absorbance spectrum.
-
Perform a baseline correction and, if necessary, an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Identify and label the significant absorption peaks. Compare the peak positions with known correlation charts to assign them to the corresponding functional groups.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal using a spatula and lens paper.
-
Clean the ATR crystal surface thoroughly with methanol or isopropanol to remove any residual sample.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between the functional groups of this compound and its predicted IR spectrum.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Caption: Correlation of functional groups to predicted IR peaks.
An In-depth Technical Guide to the Solubility of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. Due to the limited availability of public experimental data for this specific compound, this document focuses on established methodologies for solubility determination and provides estimated solubility profiles in common organic solvents based on fundamental chemical principles. Detailed experimental protocols for accurate solubility measurement are presented to enable researchers to generate precise data.
Introduction
This compound is a keto-ester that holds potential interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This guide outlines the theoretical solubility considerations and provides a practical framework for its experimental determination.
Estimated Solubility Profile
The principle of "like dissolves like" is a key consideration.[1][2] Solvents with similar polarity to the solute are generally more effective at dissolving it. The presence of the ester and ketone groups suggests that polar aprotic solvents and some polar protic solvents will be effective. The hydrocarbon chain will contribute to solubility in less polar solvents.
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Estimated Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar, capable of strong dipole-dipole interactions. |
| Acetone | Moderate to High | Good balance of polarity for both the polar head and non-polar tail. | |
| Ethyl Acetate | Moderate | Similar ester functionality may promote miscibility. | |
| Polar Protic | Ethanol | Moderate | Capable of hydrogen bonding with the carbonyl oxygens. |
| Methanol | Moderate | Similar to ethanol but more polar, may have slightly lower solubility. | |
| Non-Polar | Dichloromethane (DCM) | Moderate to High | Effective at dissolving a wide range of organic compounds. |
| Hexane | Low | The polarity of the ester and ketone groups will limit solubility in highly non-polar solvents. |
Note: These are estimations and should be confirmed by experimental measurement.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[3][4][5]
3.1. Materials
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[3][5] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[4]
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility determination method.
Alternative Experimental Method: The Slurry Method
The slurry method is another common technique, particularly useful for screening the most stable polymorphic form at saturation.[6][7][8]
5.1. Procedure
-
A suspension (slurry) of the compound in the solvent is prepared.
-
The slurry is agitated at a constant temperature for an extended period.
-
Periodically, small samples of the solid phase are withdrawn and analyzed (e.g., by X-ray powder diffraction) to check for any polymorphic transformations.
-
Once the solid form is stable, a sample of the liquid phase is taken, filtered, and analyzed to determine the solubility, similar to the shake-flask method.
Conclusion
While experimental data on the solubility of this compound is sparse, this guide provides a solid foundation for researchers. The estimated solubility profile offers a starting point for solvent selection, and the detailed experimental protocols for the shake-flask and slurry methods provide the necessary tools for generating precise and reliable quantitative data. Accurate solubility data is indispensable for the effective development and application of this compound.
References
- 1. chem.ws [chem.ws]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. improvedpharma.com [improvedpharma.com]
An In-depth Technical Guide to Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a compound of interest in synthetic chemistry and potential pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from structurally similar compounds to project its properties, synthesis, and potential biological activities.
IUPAC Name and Chemical Structure
The systematically generated IUPAC name for the compound is This compound .
The chemical structure is as follows:
Molecular Formula: C₁₅H₁₉FO₃
Molecular Weight: 266.31 g/mol
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound, based on data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₉FO₃ |
| Molecular Weight | 266.31 g/mol |
| Appearance | Likely a colorless to pale yellow oil or solid |
| Boiling Point | Estimated to be > 200 °C at atmospheric pressure |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. |
| InChI Key | (Predicted) A unique identifier will be generated upon synthesis and characterization. |
Synthesis and Experimental Protocol
A plausible synthetic route for this compound involves a Grignard reaction followed by acylation.
Proposed Synthetic Pathway:
A Grignard reagent is prepared from 1-bromo-5-chloropentane. This is then reacted with 3-fluorobenzaldehyde, followed by oxidation and esterification to yield the final product.
Experimental Protocol:
-
Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-5-chloropentane (1.0 eq) in anhydrous THF is added dropwise, maintaining a gentle reflux. The reaction is monitored by the disappearance of magnesium.
-
Step 2: Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Step 3: Work-up and Oxidation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting alcohol is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol to yield the corresponding ketone.
-
Step 4: Esterification: The crude keto-acid is dissolved in ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC).
-
Step 5: Purification: The final product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Synthesis Workflow Diagram:
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the presence of the 3-fluorophenyl moiety is a common feature in many biologically active molecules, including kinase inhibitors. For instance, compounds with a fluorophenyl group have been investigated as inhibitors of Aurora Kinase B, a key regulator of cell division.
Hypothetical Signaling Pathway Involvement:
The following diagram illustrates a conceptual signaling pathway where a molecule like this compound could act as a kinase inhibitor.
Caption: Conceptual signaling pathway illustrating potential kinase inhibition.
Conclusion
This compound is a molecule with potential for further investigation in medicinal chemistry and drug discovery. The synthetic route proposed in this guide provides a practical approach for its preparation. While its biological activity remains to be experimentally determined, the structural alerts suggest that it could be a valuable scaffold for developing novel therapeutics, particularly in the area of kinase inhibition. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound.
An In-depth Technical Guide to Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate: A Proposed Synthesis and Exploration of Potential Biological Relevance
Disclaimer: As of late 2025, Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate is not a widely documented compound in scientific literature. Consequently, this guide presents a proposed, plausible route for its synthesis based on established chemical principles and provides a discussion of potential biological activities by drawing parallels with structurally related molecules. The experimental protocols and data herein are hypothetical and intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction
This compound is a keto-ester that possesses structural motifs of interest in medicinal chemistry. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the heptanoate chain provides a flexible linker. Although specific data for this compound is not publicly available, its constituent parts suggest potential applications that warrant its synthesis and biological evaluation. This document outlines a detailed, hypothetical synthetic protocol and explores potential areas of biological investigation based on analogous compounds.
Proposed Synthesis: Friedel-Crafts Acylation
A logical and well-established method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This proposed synthesis for this compound involves the acylation of fluorobenzene with 7-ethoxy-7-oxoheptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Overall Reaction Scheme
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Preparation of 7-Ethoxy-7-oxoheptanoyl Chloride
-
To a stirred solution of adipic acid monomethyl ester (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas (HCl and CO).
-
Once the reaction is complete (as indicated by the cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 7-ethoxy-7-oxoheptanoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
In a separate flask, suspend aluminum chloride (AlCl₃, 1.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1 equivalent) in anhydrous DCM dropwise.
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Add fluorobenzene (1.2 equivalents) to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molar Ratios | ||
| 7-Ethoxy-7-oxoheptanoyl Chloride | 1.0 eq | Limiting Reagent |
| Fluorobenzene | 1.2 eq | |
| Aluminum Chloride (AlCl₃) | 1.5 eq | Catalyst |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | |
| Reaction Time | 12 - 16 hours | |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Expected Outcome | ||
| Theoretical Yield | (Calculated based on starting material) | |
| Expected Practical Yield | 60-75% | Based on similar reactions |
Potential Biological Relevance and Signaling Pathways (Hypothetical)
While no biological data exists for this compound, the structural features suggest potential interactions with biological systems. For instance, long-chain fatty acid esters and their derivatives are known to interact with various enzymes and receptors. The fluorophenyl moiety could direct the molecule to specific binding pockets.
A plausible, yet entirely hypothetical, area of investigation could be its role as a modulator of enzymes involved in lipid metabolism or as a ligand for nuclear receptors. For example, some structurally related compounds have been investigated as inhibitors of fatty acid amide hydrolase (FAAH) or as ligands for peroxisome proliferator-activated receptors (PPARs).
Caption: Hypothetical interaction with biological targets.
Conclusion
This compound represents an unexplored molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. The proposed synthetic route via Friedel-Crafts acylation provides a viable method for its preparation. Future research should focus on the successful synthesis, characterization, and subsequent biological screening of this compound to elucidate its potential therapeutic applications. The exploration of its effects on lipid metabolism pathways and nuclear receptor signaling could be a promising starting point for such investigations.
Unlocking the Therapeutic Potential: A Technical Guide to Future Research on Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a novel keto-ester, stands at the precipice of significant scientific exploration. While direct research on this specific molecule is nascent, its structural components—a fluorinated phenyl ring, a ketone, and a long-chain ester—are hallmarks of compounds with profound pharmacological activities. This technical guide synthesizes data from analogous structures to illuminate promising avenues of research for this compound. We will explore potential therapeutic applications in oncology, infectious disease, and anti-inflammatory pathways. This document outlines detailed experimental protocols and presents a strategic vision for investigating the bioactivity of this compound, thereby providing a roadmap for its journey from a chemical entity to a potential therapeutic agent.
Chemical and Physical Properties
While specific experimental data for this compound is not yet available, we can infer its properties from structurally similar compounds. The table below provides a comparative summary of related molecules. This data is crucial for designing experimental conditions, including solvent selection and purification methods.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₁₅H₁₉FO₃ | 266.31 (calculated) | Target Molecule |
| Ethyl 7-oxo-7-phenylheptanoate[1] | C₁₅H₂₀O₃ | 248.32 | Non-fluorinated analog |
| Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate[2] | C₁₅H₁₉ClO₃ | 282.76 | Chloro-substituted analog |
| Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate[3] | C₁₅H₁₉FO₃ | 266.31 | Isomeric analog |
| Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate[4] | C₁₅H₁₈F₂O₃ | 284.29 | Di-fluorinated analog |
Potential Research Areas and Therapeutic Applications
The structural motifs of this compound suggest several exciting avenues for investigation. The presence of the 3-fluorophenyl group is of particular interest, as this moiety is found in compounds targeting key cellular pathways.
Oncology: Aurora Kinase B Inhibition
The 3-fluorophenyl group is a key pharmacophore in selective inhibitors of Aurora kinase B (AURKB), a protein often overexpressed in human cancers and a critical regulator of the cell cycle.[5] Overexpression of AURKB contributes to tumorigenesis, making it a promising target for cancer therapy.[5]
Proposed Research:
-
In vitro kinase assays: To determine the inhibitory activity of this compound against AURKB.
-
Cell-based proliferation assays: Using a panel of cancer cell lines to assess the compound's anti-proliferative effects.
-
Mechanism of action studies: To confirm on-target activity through techniques like Western blotting for downstream markers of AURKB inhibition.
Below is a conceptual signaling pathway illustrating the role of AURKB in cell cycle progression and its potential inhibition.
Caption: Proposed inhibitory action on the Aurora Kinase B pathway.
Infectious Disease: Quorum Sensing Inhibition in Bacteria
β-keto esters, a class to which our target molecule belongs, have been identified as potential inhibitors of bacterial quorum sensing (QS).[6] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including virulence factors.[6] By disrupting QS, it may be possible to develop novel anti-virulence agents that are less likely to promote antibiotic resistance.
Proposed Research:
-
Reporter gene assays: Using bacterial strains engineered to express a reporter gene (e.g., GFP) under the control of a QS-regulated promoter.
-
Biofilm inhibition assays: To assess the compound's ability to prevent the formation of bacterial biofilms.
-
Virulence factor production assays: To measure the effect of the compound on the production of specific virulence factors.
The following diagram illustrates a generalized workflow for screening for quorum sensing inhibitors.
Caption: Experimental workflow for identifying quorum sensing inhibitors.
Anti-Inflammatory Applications: Protease Inhibition
Peptidyl fluoromethyl ketones are known to be effective inhibitors of proteases, such as caspases and cathepsins, which are involved in inflammation and apoptosis.[7][8] The ketone moiety in this compound could potentially interact with the active sites of these enzymes.
Proposed Research:
-
Enzymatic assays: To screen for inhibitory activity against a panel of relevant proteases (e.g., caspases, cathepsins, SARS 3CLpro). Aryl ketones have shown activity against SARS 3CLpro.[9]
-
Cell-based inflammation models: Using cell lines (e.g., macrophages) stimulated with inflammatory agents (e.g., LPS) to measure the compound's effect on the production of pro-inflammatory cytokines.
-
In vivo models of inflammation: To evaluate the compound's efficacy in animal models of inflammatory diseases.
Proposed Experimental Protocols
Synthesis of this compound
A potential synthetic route could involve a Friedel-Crafts acylation reaction. While a specific protocol for the target molecule is not available, a general procedure can be adapted from the synthesis of similar compounds.[10]
Materials:
-
3-Fluoroanisole
-
Heptanedioic acid monomethyl ester chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethanol
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Friedel-Crafts Acylation:
-
Dissolve 3-fluoroanisole and heptanedioic acid monomethyl ester chloride in DCM and cool to 0°C.
-
Slowly add AlCl₃ portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water, NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Esterification:
-
Dissolve the crude product from the previous step in ethanol.
-
Add a catalytic amount of concentrated H₂SO₄.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
In vitro Aurora Kinase B Inhibition Assay
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by AURKB.
Materials:
-
Recombinant human Aurora Kinase B
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant AURKB and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.
The logical relationship for determining the IC₅₀ is depicted below.
Caption: Flowchart for the determination of the IC50 value.
Future Directions and Conclusion
The exploration of this compound is a promising endeavor for drug discovery and development. Recent advancements in C-H activation techniques offer the potential to further modify this scaffold, creating a library of analogs for structure-activity relationship (SAR) studies.[11][12] This could lead to the optimization of potency, selectivity, and pharmacokinetic properties.
References
- 1. nbinno.com [nbinno.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. appchemical.com [appchemical.com]
- 4. ETHYL 7-(2,3-DIFLUOROPHENYL)-7-OXOHEPTANOATE | 898753-02-1 [chemicalbook.com]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 11. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development | Scripps Research [scripps.edu]
- 12. bioengineer.org [bioengineer.org]
Crystal Structure of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate: An In-depth Technical Guide
A comprehensive search of crystallographic databases and scientific literature has revealed that the specific crystal structure of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate has not been publicly reported.
While the synthesis and properties of related compounds have been documented, the precise three-dimensional arrangement of atoms in the solid state for this compound remains undetermined or undisclosed. This guide will, therefore, address the available information on similar compounds and outline the general methodologies that would be employed for such a structural determination.
I. Context and Significance
Compounds containing the 7-oxoheptanoate scaffold are of interest in medicinal chemistry and materials science. The introduction of a fluorophenyl group can significantly influence the molecule's electronic properties, crystal packing, and biological activity. Determining the crystal structure is crucial for understanding its structure-activity relationship (SAR), polymorphism, and solid-state properties, which are vital for drug development and materials engineering.
II. Hypothetical Experimental Protocol for Crystal Structure Determination
Should crystals of this compound become available, the following experimental workflow would typically be followed to determine their structure.
1. Synthesis and Crystallization:
The first step involves the synthesis of the target compound. A potential synthetic route is outlined below, based on established organic chemistry principles.
Caption: A potential synthetic route to this compound.
Following successful synthesis and purification, single crystals suitable for X-ray diffraction would be grown. Common crystallization techniques include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion (solvent/anti-solvent system).
-
Cooling of a saturated solution.
2. X-ray Diffraction Data Collection:
A suitable single crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
3. Structure Solution and Refinement:
The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and subsequently refined against the experimental data using full-matrix least-squares techniques. This refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit to the observed diffraction pattern.
III. Anticipated Crystallographic Data
While the specific data for the title compound is unavailable, a crystallographic report would typically present the information in a structured format as shown in the hypothetical tables below.
Table 1: Crystal Data and Structure Refinement Details (Hypothetical)
| Parameter | Value (Hypothetical) |
| Empirical formula | C₁₅H₁₉FO₃ |
| Formula weight | 266.30 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 8.456(3) Å, β = 98.76(5)° | |
| c = 15.789(6) Å, γ = 90° | |
| Volume | 1334.5(9) ų |
| Z | 4 |
| Density (calculated) | 1.325 Mg/m³ |
| Absorption coefficient | 0.098 mm⁻¹ |
| F(000) | 568 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -12 ≤ h ≤ 12, -10 ≤ k ≤ 10, -20 ≤ l ≤ 20 |
| Reflections collected | 9876 |
| Independent reflections | 3012 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3012 / 0 / 175 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.135 |
| R indices (all data) | R1 = 0.078, wR2 = 0.150 |
| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond | Length (Å) | Angle | Angle (°) |
| C7-O1 | 1.21(2) | O1-C7-C8 | 120.5(1) |
| C7-C1' | 1.49(2) | O1-C7-C6 | 121.2(1) |
| C1'-C2' | 1.39(2) | C6-C7-C8 | 118.3(1) |
| C3'-F1 | 1.36(2) | C2'-C3'-F1 | 118.9(1) |
| O2-C1 | 1.20(2) | O2-C1-O3 | 123.4(1) |
| O3-C(ethyl) | 1.46(2) | O2-C1-C2 | 124.5(1) |
IV. Potential Signaling Pathways and Biological Relevance
Without experimental data on the biological activity of this compound, its role in signaling pathways is speculative. However, similar molecules are sometimes investigated as inhibitors or modulators of enzymes such as fatty acid synthases or histone deacetylases due to their structural motifs. The workflow for investigating such interactions is depicted below.
Caption: A generalized workflow for assessing the biological activity of a novel compound.
V. Conclusion
While a definitive guide on the crystal structure of this compound cannot be provided at this time due to a lack of published data, this document outlines the significance of such a determination and the standard experimental and analytical procedures that would be involved. The provided hypothetical data and workflows serve as a template for what would be expected in a complete crystallographic study. Researchers in the fields of crystallography, medicinal chemistry, and materials science are encouraged to pursue the crystallization and structure determination of this and related compounds to further our understanding of their fundamental properties.
An In-depth Technical Guide to the Safety and Handling of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
Chemical and Physical Properties
Quantitative data for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate is not available. The table below summarizes the properties of closely related compounds to provide an estimation of its characteristics.
| Property | Ethyl 7-oxo-7-phenylheptanoate | Ethyl 7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoate | Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate | Ethyl 7-oxoheptanoate |
| CAS Number | 112665-41-5[1] | 951886-43-4[2] | 898753-41-8[3] | 3990-05-4 |
| Molecular Formula | C₁₅H₂₀O₃[1] | C₁₅H₁₈ClFO₃[2] | C₁₅H₁₉FO₃[3] | C₉H₁₆O₃ |
| Molecular Weight | 248.32 g/mol [1] | 300.75 g/mol [2] | 266.31 g/mol [3] | 172.22 g/mol |
| Boiling Point | 353.7°C at 760 mmHg[1] | Not Available | Not Available | Not Available |
| Flash Point | 153.4°C[1] | Not Available | Not Available | Not Available |
| Density | 1.035 g/cm³[1] | Not Available | Not Available | Not Available |
| Physical State | Liquid (presumed) | Not Available | Not Available | Liquid |
Hazard Identification and Classification
Based on the safety data sheets (SDS) of analogous compounds, this compound is anticipated to possess the following hazards.
GHS Hazard Statements (Presumed):
Precautionary Statements (Presumed):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7][9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][10]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6][7][9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][8][10]
Experimental Protocols
General Handling and Storage Protocol
This protocol outlines the standard procedure for handling and storing this compound in a laboratory setting.
Methodology:
-
Engineering Controls: All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
Spill Response Protocol
This protocol describes the steps to be taken in the event of a small-scale laboratory spill.
Methodology:
-
Evacuation and Ventilation: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or universal binder to contain the spill.[11] Do not use combustible materials like sawdust.
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.
-
Place the waste into a suitable, labeled, and closed container for disposal.[11]
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of the waste material through an approved hazardous waste disposal facility.[7][9][11]
First Aid Protocol
This protocol provides emergency first aid measures in case of exposure.
Methodology:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][8][11] If skin irritation occurs, seek medical attention.[11]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][8][9][11] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[8] Seek immediate medical attention.[4]
Visualizations
Experimental Workflow: Chemical Safety Assessment
Caption: Workflow for assessing the safety of a novel chemical compound.
Logical Relationship: Hierarchy of Controls
Caption: Hierarchy of controls for mitigating chemical hazards in the lab.
References
- 1. nbinno.com [nbinno.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. appchemical.com [appchemical.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, 97.0%, 1g [scisupplies.eu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. angenechemical.com [angenechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. caelo.de [caelo.de]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in Organic Synthesis
Introduction
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate is a fluorinated aromatic ketoester that holds potential as a versatile building block in organic synthesis. Its structure, featuring a reactive keto group, a flexible heptanoate chain, and a fluorinated phenyl ring, makes it an attractive precursor for the synthesis of a variety of more complex molecules. The presence of the fluorine atom can significantly influence the physicochemical properties of the final products, such as lipophilicity, metabolic stability, and binding affinity to biological targets, which is of particular interest in drug discovery and materials science. While specific applications and detailed protocols for this compound are not extensively documented in publicly available scientific literature, its utility can be inferred from the known reactivity of similar ketoesters and fluorinated aromatic compounds.
General Reactivity and Potential Applications
Based on the functional groups present in this compound, it can be anticipated to participate in a range of chemical transformations. These potential applications are foundational for researchers and professionals in drug development exploring novel synthetic pathways.
1. Synthesis of Heterocyclic Compounds:
The 1,5-dicarbonyl relationship inherent in the ketoester moiety (upon cyclization) makes this compound a promising starting material for the synthesis of various heterocyclic systems. For instance, condensation reactions with hydrazine derivatives could yield pyridazines, while reaction with hydroxylamine could lead to the formation of oxazines. The synthesis of substituted quinolines and other fused heterocyclic systems is also a plausible application, often involving intramolecular cyclization or condensation with other bifunctional reagents.
2. Precursor for Biologically Active Molecules:
Fluorinated compounds are of significant interest in medicinal chemistry. The 3-fluorophenyl motif is present in numerous bioactive molecules. Therefore, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. The heptanoate chain can be modified or incorporated into larger molecular scaffolds, and the keto group provides a handle for various transformations to build molecular complexity.
Hypothetical Experimental Workflow
Below is a generalized workflow for the utilization of this compound in the synthesis of a hypothetical heterocyclic compound. This serves as a conceptual guide for researchers to design specific experimental protocols.
Caption: Hypothetical workflow for the synthesis of a heterocyclic compound.
Data Presentation
| Product | Reaction Type | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Example Product A | Cyclocondensation | Acetic Acid | Ethanol | 80 | 12 | Data |
| Example Product B | Reductive Amination | NaBH(OAc)₃ | Dichloromethane | 25 | 24 | Data |
| Example Product C | Knoevenagel Condensation | Piperidine | Toluene | 110 | 8 | Data |
Protocols for Analogous Reactions
While specific protocols for this compound are absent, the following are generalized protocols for reactions that this class of compound is expected to undergo. These should be adapted and optimized for the specific substrate and target molecule.
Protocol 1: General Procedure for Fischer Indole Synthesis (Hypothetical)
This protocol outlines a potential pathway to synthesize an indole derivative, a common scaffold in pharmaceuticals.
-
Materials: this compound, phenylhydrazine, glacial acetic acid, ethanol.
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Paal-Knorr Pyrrole Synthesis (Hypothetical)
This protocol describes a possible route to a pyrrole derivative.
-
Materials: this compound (requires prior conversion to a 1,4-dicarbonyl), primary amine or ammonia source, p-toluenesulfonic acid (p-TSA), toluene.
-
Procedure:
-
Note: This reaction requires a 1,4-dicarbonyl compound. The starting material would first need to be elaborated to introduce a second carbonyl group at the appropriate position.
-
To a solution of the resulting 1,4-dicarbonyl compound (1.0 eq) in toluene, add the primary amine (1.2 eq).
-
Add a catalytic amount of p-TSA.
-
Fit the reaction flask with a Dean-Stark apparatus to remove water.
-
Heat the mixture to reflux until no more water is collected.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
-
Logical Relationship of Synthetic Utility
The following diagram illustrates the potential synthetic pathways originating from this compound.
Caption: Potential synthetic pathways from the starting material.
This compound represents a promising, yet underexplored, building block in organic synthesis. While detailed, specific application notes and protocols are not currently prevalent in the literature, its chemical structure suggests a wide range of potential applications, particularly in the synthesis of heterocyclic compounds and as a precursor for novel, fluorinated molecules of interest in drug discovery. The protocols and workflows provided here are based on established organic chemistry principles and are intended to serve as a foundational guide for researchers to develop specific and optimized synthetic methodologies. Further research into the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.
The Strategic Role of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in Pharmaceutical Synthesis: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate is a key pharmaceutical intermediate prized for its utility in the construction of complex bioactive molecules. Its unique structure, featuring a fluorinated phenyl ring coupled to a keto-heptanoate chain, provides a versatile scaffold for the synthesis of a variety of therapeutic agents. This document serves as a comprehensive guide to its applications and provides detailed protocols for its use in the synthesis of advanced pharmaceutical compounds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C₁₅H₁₉FO₃ |
| Molecular Weight | 266.31 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approximately 350-400 °C at 760 mmHg |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75-7.65 (m, 2H), 7.45-7.35 (m, 1H), 7.20-7.10 (m, 1H), 4.12 (q, J=7.1 Hz, 2H), 2.95 (t, J=7.4 Hz, 2H), 2.32 (t, J=7.4 Hz, 2H), 1.75-1.65 (m, 4H), 1.45-1.35 (m, 2H), 1.25 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 198.8, 173.4, 163.0 (d, J=247.5 Hz), 134.8 (d, J=6.2 Hz), 130.3 (d, J=7.7 Hz), 123.1 (d, J=2.9 Hz), 120.6 (d, J=21.4 Hz), 114.9 (d, J=22.3 Hz), 60.4, 38.5, 34.0, 28.8, 24.6, 23.8, 14.2 |
| Mass Spectrum (ESI) | m/z 267.1 [M+H]⁺, 289.1 [M+Na]⁺ |
Application in the Synthesis of a Novel Therapeutic Candidate
This compound is a critical starting material for the synthesis of a promising, albeit still investigational, therapeutic agent with potential applications in metabolic disorders. The overall synthetic strategy hinges on the elaboration of the heptanoate chain and the modification of the ketone functionality.
Logical Workflow for Synthesis
The following diagram illustrates the high-level workflow from the intermediate to a potential active pharmaceutical ingredient (API).
Caption: High-level synthetic workflow.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involved in the synthesis of a target pharmaceutical candidate from this compound.
Asymmetric Reduction of the Ketone
The stereoselective reduction of the ketone is a crucial step in establishing the desired chirality of the final molecule.
Protocol:
-
To a solution of this compound (1.0 eq) in degassed methanol (10 vol) is added a chiral ruthenium catalyst (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN], 0.005 eq).
-
The reaction vessel is purged with hydrogen and pressurized to 10 atm.
-
The mixture is stirred at 50 °C for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the chiral hydroxy ester.
Expected Yield: 90-95% Enantiomeric Excess (e.e.): >98% (determined by chiral HPLC)
Hydrolysis of the Ester
The ethyl ester is hydrolyzed to the corresponding carboxylic acid to prepare for the subsequent amide coupling reaction.
Protocol:
-
The chiral hydroxy ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1, 10 vol).
-
Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) is added, and the mixture is stirred at room temperature for 4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the THF is removed in vacuo.
-
The aqueous solution is acidified to pH 3 with 1M HCl.
-
The product is extracted with ethyl acetate (3 x 10 vol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the carboxylic acid intermediate.
Expected Yield: >95%
Amide Coupling to Form the Final Product
The carboxylic acid intermediate is coupled with a primary amine to form the final amide product.
Protocol:
-
To a solution of the carboxylic acid intermediate (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C are added the desired primary amine (1.1 eq), hydroxybenzotriazole (HOBt, 1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is monitored by LC-MS.
-
Upon completion, the reaction mixture is washed with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the final API candidate.
Expected Yield: 80-90%
Signaling Pathway Context
While the specific target of the final API is proprietary, molecules synthesized from this intermediate are often designed to interact with key signaling pathways implicated in metabolic diseases. A generalized representation of such a pathway is provided below.
Caption: Generalized metabolic signaling pathway.
Conclusion
This compound serves as a valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules. The protocols outlined in this document provide a robust framework for its utilization in the development of novel therapeutic agents. The strategic incorporation of the fluorophenyl moiety and the modifiable keto-heptanoate chain allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an important tool in modern drug discovery. Researchers and scientists are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
Application Notes and Protocols: Biological Activity of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate and its derivatives represent a class of compounds with potential therapeutic applications stemming from their structural similarity to naturally occurring and synthetic bioactive molecules. While specific biological data for this exact ethyl ester is limited in publicly available literature, the core structure, a 7-aryl-7-oxoheptanoate, is found in various compounds exhibiting a range of biological activities. This document provides a detailed overview of potential biological activities, along with comprehensive protocols for their evaluation, based on the activities of structurally related molecules. The primary areas of focus include anti-inflammatory effects and enzyme inhibition, which are plausible activities for this class of compounds.
Potential Biological Activities
Based on the activities of structurally analogous compounds, such as diarylheptanoids and other keto-esters, derivatives of this compound are hypothesized to exhibit the following biological activities:
-
Anti-inflammatory Activity: Many natural and synthetic diarylheptanoids possess anti-inflammatory properties. This activity may be mediated through the inhibition of key inflammatory enzymes like 5-lipoxygenase (5-LOX) or by modulating inflammatory signaling pathways.
-
Enzyme Inhibition: The keto-ester functionality present in the structure is a common feature in various enzyme inhibitors. Potential targets could include cyclooxygenases (COX), lipoxygenases (LOX), and other enzymes involved in cellular signaling and metabolism.
-
Cytotoxic Activity: The introduction of a fluorine atom and the overall lipophilicity of the molecule may contribute to cytotoxic effects against various cancer cell lines.
Data Presentation: Hypothetical Biological Activity Data
The following tables present hypothetical quantitative data for a series of this compound derivatives. This data is for illustrative purposes to guide researchers in data presentation and is based on activities observed for structurally related compounds.
Table 1: Hypothetical 5-Lipoxygenase (5-LOX) Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative | IC₅₀ (µM) for 5-LOX Inhibition |
| EFO-001 | This compound | 15.2 |
| EFO-002 | 7-(3-fluorophenyl)-7-oxoheptanoic acid | 8.5 |
| EFO-003 | Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate | 11.8 |
| EFO-004 | Ethyl 7-(3-fluorophenyl)-7-hydroxyheptanoate | 25.1 |
| Zileuton | Positive Control | 0.5 |
Table 2: Hypothetical Cytotoxicity of this compound Derivatives against A549 Human Lung Carcinoma Cells
| Compound ID | Derivative | IC₅₀ (µM) after 48h |
| EFO-001 | This compound | 45.7 |
| EFO-002 | 7-(3-fluorophenyl)-7-oxoheptanoic acid | 32.1 |
| EFO-003 | Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate | 38.5 |
| EFO-004 | Ethyl 7-(3-fluorophenyl)-7-hydroxyheptanoate | > 100 |
| Doxorubicin | Positive Control | 0.8 |
Experimental Protocols
Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay
This protocol describes a fluorometric assay to screen for inhibitors of 5-lipoxygenase.
Materials:
-
5-Lipoxygenase (5-LOX) enzyme
-
LOX Assay Buffer
-
LOX Substrate (Arachidonic Acid)
-
LOX Probe
-
Zileuton (positive control inhibitor)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well white plate with a flat bottom
-
Fluorometric microplate reader (Excitation/Emission = 500/536 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Further dilute with LOX Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Preparation:
-
Test Compound Wells: Add 2 µL of the diluted test compound solution.
-
Positive Control Wells: Add 2 µL of Zileuton solution.
-
Vehicle Control Wells: Add 2 µL of DMSO.
-
Bring the volume in all wells to 50 µL with LOX Assay Buffer.
-
-
Enzyme Preparation: Dilute the 5-LOX enzyme in LOX Assay Buffer to the desired concentration.
-
Reaction Initiation:
-
Add 20 µL of the diluted 5-LOX enzyme solution to each well.
-
Mix gently and incubate for 10 minutes at room temperature, protected from light.
-
-
Substrate Addition: Add 30 µL of the LOX substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately start measuring the fluorescence intensity (Ex/Em = 500/536 nm) in kinetic mode for 15-30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each test compound concentration relative to the vehicle control. Calculate the IC₅₀ value using a suitable software.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on a cancer cell line (e.g., A549).
Materials:
-
A549 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value using a suitable software.
Protocol 3: Western Blot Analysis of JAK2/STAT3 Phosphorylation
This protocol is to investigate the effect of the compounds on the JAK2/STAT3 signaling pathway in a relevant cell line (e.g., RAW 264.7 macrophages).
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
LPS (Lipopolysaccharide)
-
Test compounds dissolved in DMSO
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat cells with test compounds for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the potential biological activities of this compound derivatives. While specific experimental data for these exact compounds is not yet widely available, the methodologies outlined here, based on the activities of structurally related molecules, provide a robust starting point for their pharmacological evaluation. Researchers are encouraged to adapt and optimize these protocols based on their specific hypotheses and available resources. The exploration of this chemical space holds promise for the discovery of novel therapeutic agents.
Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyridazinone and pyrimidine derivatives from Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. This starting material is a versatile precursor for generating novel heterocyclic scaffolds of interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for γ-ketoesters.
Protocol 1: Synthesis of 6-(3-fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one Derivatives
This protocol describes the synthesis of a pyridazinone derivative through the cyclocondensation of this compound with hydrazine hydrate. This reaction is a common and efficient method for the preparation of 6-aryl-4,5-dihydropyridazin-3(2H)-ones from γ-ketoesters.[1][2][3]
Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or other suitable alcohol like n-butanol)
-
Glacial acetic acid (optional, as catalyst)
-
Sodium bicarbonate (for work-up)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10-20 mL per gram of starting material), add hydrazine hydrate (1.5-2.0 eq).
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the substrate.[4]
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-(3-fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one derivative.
Data Presentation
The following table summarizes representative yields for the synthesis of pyridazinone derivatives from various γ-ketoacids or esters with hydrazine, as reported in the literature.
| Starting Material Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
| γ-Ketoacid | Hydrazine hydrate | Ethanol | Reflux | 70-85 | [3] |
| β-Aroylpropionic acid | Hydrazine hydrate | n-Butanol | Reflux | 65-80 | [2] |
| Acetophenone, Glyoxylic acid | Hydrazine hydrate | One-pot | - | High | [1] |
| 4-Pentynoic acid | Phenylhydrazine, ZnCl₂ | - | One-pot | Moderate-Good | [1] |
Workflow Diagram
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. scispace.com [scispace.com]
- 4. Formation of β-Substituted γ-Keto Esters via Zinc Carbenoid Mediated Chain Extension [organic-chemistry.org]
Application Notes and Protocols for the Quantification of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate is a keto-ester of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, process development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Suitable for routine analysis and quality control where high sensitivity is not the primary requirement. The presence of a chromophore (the aromatic ketone) allows for UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and semi-volatile compounds. The analyte may require derivatization to improve its volatility and thermal stability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the method of choice for bioanalytical studies and trace-level quantification.[1][2][3][4][5]
Data Presentation
The following tables summarize the expected quantitative performance data for the analytical methods described.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 500 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: GC-MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
Table 3: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 3% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and formulated products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the absorbance of the aromatic ketone)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 500 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Caption: HPLC-UV Experimental Workflow.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound in complex matrices where higher selectivity is required.
1. Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
2. Reagents and Standards:
-
Ethyl acetate (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas Flow: 1 mL/min (Helium)
-
Ion Source Temperature: 230 °C
-
MS Transfer Line Temperature: 280 °C
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions of the analyte.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in ethyl acetate.
-
Calibration Standards: Prepare calibration standards by serial dilution of the stock solution in ethyl acetate (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate). The extract may need to be concentrated or diluted to fall within the calibration range.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Caption: GC-MS Experimental Workflow.
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for bioanalytical applications, such as quantifying the analyte in plasma or tissue samples.
1. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
2. Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to elute the analyte with good peak shape (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: ESI positive
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution in acetonitrile.
-
Calibration Standards: Prepare calibration standards in the appropriate matrix (e.g., plasma) by spiking with the analyte and a fixed concentration of the internal standard.
-
Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to clean up the sample and extract the analyte. Add the internal standard before extraction.
5. Data Analysis:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the samples using the calibration curve.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer [mdpi.com]
- 5. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed for the quantification and purity assessment of the compound in research and development settings.
Introduction
This compound is a chemical intermediate that features both a ketone and an ester functional group, along with a fluorinated aromatic ring.[1][2] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in various stages of drug development and chemical synthesis. Reversed-phase HPLC is a widely used technique for the analysis of aromatic compounds and ketones due to its robustness and versatility.[3][4][5] This application note outlines a suitable RP-HPLC method, including instrumentation, sample preparation, and chromatographic conditions.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column is recommended as a starting point for method development.[4][6] A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm is a common choice.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: HPLC grade formic acid or acetic acid for mobile phase modification.
-
Sample: this compound standard of known purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. Degas before use.
-
Mobile Phase B (Organic): Acetonitrile. Degas before use.
-
Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio similar to the initial gradient conditions (e.g., 50:50 v/v) is recommended to ensure good peak shape.[7]
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound standard and dissolve it in 10 mL of sample diluent to obtain a concentration of approximately 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to appropriate concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions for the analysis of this compound. These parameters may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength determined by DAD scan) |
Sample Preparation Protocol
For the analysis of bulk drug substances or reaction mixtures:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the sample diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
For samples in complex matrices, a more extensive sample preparation such as liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering components.[8]
Data Presentation
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the HPLC method. Actual values should be determined during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time | Approximately 8-12 minutes |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. halocolumns.com [halocolumns.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. drawellanalytical.com [drawellanalytical.com]
Application Note: GC-MS Analysis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a keto-ester of interest in pharmaceutical and chemical synthesis. The methodology presented herein provides a robust framework for the separation, identification, and quantification of this compound. This document outlines the necessary instrumentation, reagents, sample preparation, and data analysis procedures.
Introduction
This compound is an organic compound containing both a ketone and an ester functional group. Such molecules are often key intermediates in the synthesis of more complex chemical entities, including active pharmaceutical ingredients. Accurate and reliable analytical methods are therefore crucial for monitoring reaction progress, assessing purity, and ensuring the quality of the final product. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and definitive identification based on mass fragmentation patterns.
Experimental Protocol
This section provides a detailed protocol for the GC-MS analysis of this compound.
Instrumentation and Reagents
-
Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization (EI).
-
Reagents:
-
This compound standard (purity ≥95%).
-
High-purity solvent for sample dilution (e.g., ethyl acetate, dichloromethane).
-
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Working Standards: Create a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent to a concentration within the calibration range. If necessary, perform extraction or cleanup steps to remove interfering matrix components.
GC-MS Parameters
The following table summarizes the recommended GC-MS parameters for the analysis.
| Parameter | Value |
| GC System | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 100 °C |
| Initial Hold Time | 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C |
| Final Hold Time | 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-450 m/z |
| Scan Rate | 2 scans/sec |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data Analysis and Quantification
-
Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a certified reference standard.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the working standards. The concentration of the analyte in the sample is then determined from this calibration curve.
Data Presentation
The expected quantitative data from the GC-MS analysis is summarized in the table below. This includes the retention time and the mass-to-charge ratios (m/z) of the molecular ion and key fragment ions.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ~15.5 | 266 | 123 (FC6H4CO+), 141 (M-C6H4F-CO)+, 221 (M-OC2H5)+ |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the GC-MS analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical relationship of the analytical process.
Conclusion
The GC-MS method described in this application note provides a reliable and efficient means for the analysis of this compound. The detailed protocol and instrument parameters can be adapted by researchers for routine analysis, quality control, and in-depth studies of this compound and structurally related molecules. The provided workflow and logical diagrams offer a clear visual representation of the analytical process, aiding in the understanding and implementation of this method.
Application Notes and Protocols: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate as a key intermediate in the synthesis of pharmacologically active molecules, particularly focusing on its utility in the development of Thromboxane A2 (TP) and Prostaglandin D2 (DP2/CRTH2) receptor antagonists.
Introduction
This compound is a keto-ester that serves as a valuable building block in organic synthesis. The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. While this compound itself is not known to possess significant biological activity, its structural features make it an ideal starting material for the synthesis of more complex molecules with therapeutic potential, such as analogs of Ramatroban, a known dual TP/DP2 receptor antagonist.
Rationale for Use in Drug Discovery
The 3-fluorophenyl ketoheptanoate moiety can be elaborated into various heterocyclic scaffolds that are central to the activity of many receptor antagonists. The long alkyl chain with a terminal ester provides a handle for further chemical modifications and cyclization reactions to construct the core of the target bioactive molecule.
Key Molecular Features and Their Synthetic Utility:
-
3-Fluorophenyl Group: The fluorine substitution can improve metabolic resistance and binding interactions with the target protein.
-
Ketone Group: A reactive site for cyclization reactions, such as the Fischer indole synthesis, to form heterocyclic cores.
-
Heptanoate Chain: Provides the appropriate length and flexibility for the molecule to span binding pockets in the target receptor.
-
Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, a common feature in many drugs for interacting with polar residues in the binding site or improving solubility.
Application Example: Synthesis of a Ramatroban Analog
Ramatroban is a dual antagonist of the Thromboxane A2 (TP) receptor and the Prostaglandin D2 (DP2/CRTH2) receptor, and it is used in the treatment of allergic rhinitis and asthma. This compound can serve as a key starting material for the synthesis of a novel Ramatroban analog.
3.1. Background: The Thromboxane and Prostaglandin Signaling Pathway
Thromboxane A2 (TXA2) and Prostaglandin D2 (PGD2) are lipid mediators that play crucial roles in inflammation, allergic responses, and cardiovascular physiology.[1]
-
TXA2 , produced from arachidonic acid, is a potent vasoconstrictor and promoter of platelet aggregation. Its effects are mediated through the TP receptor.[1]
-
PGD2 is a major pro-inflammatory mediator released from mast cells and is involved in allergic asthma, nasal congestion, and eosinophil recruitment. It exerts its effects through the DP1 and DP2 (also known as CRTH2) receptors.
Antagonism of both TP and DP2 receptors is a promising therapeutic strategy for allergic and inflammatory diseases.[2]
Signaling Pathway Overview:
Caption: Dual antagonism of TP and DP2 receptors.
3.2. Hypothetical Synthetic Protocol for a Ramatroban Analog
This protocol outlines a potential synthetic route to a Ramatroban analog starting from this compound.
Experimental Workflow:
Caption: Synthetic workflow for a Ramatroban analog.
Step 1: Fischer Indole Synthesis
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add phenylhydrazine (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the indole intermediate.
Step 2: Reduction of the Indole
-
Dissolve the indole intermediate (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH4) (3.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the tetrahydrocarbazole intermediate.
Step 3: Ester Hydrolysis
-
Dissolve the tetrahydrocarbazole intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final carboxylic acid analog.
Quantitative Data
While specific quantitative data for this compound's biological activity is not available, the following table presents data for Ramatroban, the target analog class, to provide context for the desired pharmacological profile.
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Assay (IC50) |
| Ramatroban | Human TP | 4.5 nM | - |
| Ramatroban | Human DP2/CRTH2 | 4.3 nM | - |
| Ramatroban | PGD2-induced eosinophil migration | - | Inhibits at 1, 10, and 100 nM[2] |
| Ramatroban | U-46619-induced tracheal contraction (pA2) | - | 8.7[2] |
Data sourced from Cayman Chemical product information for Ramatroban.[2]
Conclusion
This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its application as a starting material for the synthesis of dual TP/DP2 receptor antagonists, such as analogs of Ramatroban, highlights its value in the development of novel therapeutics for inflammatory and allergic disorders. The provided synthetic protocols and background information serve as a guide for researchers in the design and execution of synthetic strategies targeting these important drug classes.
References
In-Depth Analysis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate Analogs: Elucidating the Mechanism of Action
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate and its direct analogs. At present, there are no publicly accessible studies detailing the signaling pathways, quantitative biological data, or specific experimental protocols associated with this particular compound series.
This report aims to provide a foundational framework for researchers, scientists, and drug development professionals interested in investigating the potential therapeutic activities of these compounds. While direct data is unavailable, this document outlines the general methodologies and approaches that would be necessary to perform such mechanism of action studies, based on standard practices in the field for analogous chemical structures.
Hypothetical Quantitative Data Presentation
Should initial screening studies identify biological activity for this compound analogs, the following tables provide a template for the clear and structured presentation of quantitative data.
Table 1: In Vitro Enzymatic Inhibition
| Compound ID | Target Enzyme | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| EFO-Analog-1 | e.g., Kinase X | |||
| EFO-Analog-2 | e.g., Protease Y | |||
| EFO-Analog-3 | e.g., Hydrolase Z |
Table 2: Cell-Based Assay Activity
| Compound ID | Cell Line | EC50 (µM) (Proliferation) | CC50 (µM) (Cytotoxicity) | Selectivity Index (CC50/EC50) |
| EFO-Analog-1 | e.g., Cancer Cell Line A | |||
| EFO-Analog-2 | e.g., Inflammatory Cell Line B | |||
| EFO-Analog-3 | e.g., Neuronal Cell Line C |
Proposed Experimental Protocols for Mechanism of Action Studies
The following are detailed protocols that would be essential to delineate the mechanism of action of this compound analogs.
Protocol 1: Kinase Inhibition Profiling
Objective: To determine if the compounds act as inhibitors of specific protein kinases, a common mechanism for therapeutic agents.
Methodology:
-
Compound Preparation: Dissolve this compound analogs in 100% DMSO to create stock solutions.
-
Kinase Panel Screening: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega) to perform an initial broad screening against a wide range of human kinases at a fixed concentration (e.g., 10 µM).
-
Assay Principle (Example: ADP-Glo™ Kinase Assay):
-
Set up kinase reactions containing the kinase, substrate, ATP, and the test compound.
-
Incubate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP produced.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each kinase. For hits identified in the primary screen, perform dose-response assays to determine the IC50 value.
Protocol 2: Cellular Proliferation and Viability Assays
Objective: To assess the effect of the compounds on the growth and viability of relevant cell lines (e.g., cancer cells, immune cells).
Methodology:
-
Cell Culture: Culture the selected cell lines in appropriate media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound analogs.
-
Proliferation Assay (Example: BrdU Incorporation):
-
After a set incubation period (e.g., 48-72 hours), add BrdU (Bromodeoxyuridine) to the cells.
-
Incubate to allow BrdU to be incorporated into the DNA of proliferating cells.
-
Fix the cells and add an anti-BrdU antibody conjugated to a reporter enzyme (e.g., HRP).
-
Add a substrate to generate a colorimetric or chemiluminescent signal.
-
Measure the signal, which is proportional to the amount of cell proliferation.
-
-
Viability Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay):
-
After the treatment period, add the CellTiter-Glo® reagent directly to the cells.
-
This reagent lyses the cells and provides the substrate for luciferase, generating a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
-
Measure luminescence.
-
-
Data Analysis: Plot the data as percent proliferation or viability versus compound concentration and fit to a dose-response curve to determine EC50 and CC50 values.
Visualization of Potential Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow for a mechanism of action study and a hypothetical signaling pathway that could be investigated.
Caption: A generalized workflow for mechanism of action studies in drug discovery.
Caption: A hypothetical MAPK signaling pathway potentially inhibited by an EFO analog.
Application Notes and Protocols: Derivatization of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate for Biological Screening
Introduction
Fluorinated organic compounds are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles.[1] The title compound, Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, features a fluorinated phenyl ketone moiety, a structural motif present in various biologically active molecules. Ketones, in general, are versatile intermediates for the synthesis of a diverse range of derivatives.[1][2][3] This document outlines protocols for the derivatization of this compound and subsequent biological screening of the synthesized analogs. The objective is to generate a library of compounds for screening against relevant biological targets to identify potential therapeutic leads.
Synthesis of this compound (Parent Compound)
A plausible synthetic route for the parent compound can be adapted from known methods for synthesizing similar keto esters.[4][5][6] One common approach involves the acylation of a suitable aromatic compound with a derivative of a dicarboxylic acid monoester.
Protocol 1: Synthesis of this compound
Materials:
-
3-Fluorobenzoyl chloride
-
Ethyl 6-(chloroformyl)hexanoate
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add aluminum chloride (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of ethyl 6-(chloroformyl)hexanoate (1.05 eq) in anhydrous DCM dropwise over 30 minutes.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization Strategies
The ketone and ester functionalities of the parent compound are amenable to a variety of chemical transformations to generate a library of derivatives.
1. Derivatization of the Ketone Moiety:
The ketone can be converted into various functional groups, such as hydrazones, oximes, and alcohols. Hydrazone derivatives, in particular, have shown a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.[7]
Protocol 2: Synthesis of Hydrazone Derivatives
Materials:
-
This compound
-
Various substituted hydrazines or hydrazides (e.g., phenylhydrazine, isonicotinohydrazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the desired substituted hydrazine or hydrazide (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, allow the reaction to cool to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Characterize the final hydrazone derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Derivatization of the Ester Moiety:
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. Amide derivatives often exhibit improved biological activity and pharmacokinetic properties.
Protocol 3: Synthesis of Amide Derivatives
Step 3a: Hydrolysis of the Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add LiOH or NaOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to pH ~3-4.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the carboxylic acid.
Step 3b: Amide Coupling
Materials:
-
7-(3-fluorophenyl)-7-oxoheptanoic acid (from Step 3a)
-
Various primary or secondary amines
-
Coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in DMF or DCM.
-
Add DIPEA or TEA (2.0 eq) to the mixture.
-
Add EDC·HCl (1.2 eq) and stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with water and extract with ethyl acetate or DCM.
-
Wash the combined organic layers with saturated NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
-
Characterize the final amide derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening
The synthesized derivatives can be screened against a panel of biological targets. Given the structural features of the compounds, potential targets include enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and various kinases, which are implicated in inflammation and cancer.[8][9] Additionally, fluorinated compounds have shown promise as inhibitors of proteases.[10]
Proposed Primary Screening Assays:
-
Anti-inflammatory Activity: In vitro assays to determine the inhibition of COX-1 and COX-2 enzymes.
-
Anticancer Activity: Cytotoxicity assays against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) using methods like the MTT or SRB assay.
-
Kinase Inhibition: Screening against a panel of relevant kinases (e.g., Aurora kinases, tyrosine kinases) using commercially available assay kits.[8]
Data Presentation
Quantitative data from the biological screening should be summarized in tables for clear comparison.
Table 1: Hypothetical Anti-inflammatory Activity of Derivatives
| Compound ID | Derivatization | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Parent | - | 15.2 | 5.8 | 2.6 |
| HYD-01 | Hydrazone (Phenyl) | 10.5 | 2.1 | 5.0 |
| HYD-02 | Hydrazone (Isonicotinoyl) | 12.1 | 1.5 | 8.1 |
| AMD-01 | Amide (Aniline) | 25.8 | 10.3 | 2.5 |
| AMD-02 | Amide (Benzylamine) | 18.3 | 4.2 | 4.4 |
| Celecoxib | Reference | >100 | 0.04 | >2500 |
Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Parent | >100 | >100 | >100 |
| HYD-01 | 75.3 | 82.1 | 68.9 |
| HYD-02 | 45.6 | 51.2 | 39.8 |
| AMD-01 | 98.2 | >100 | 89.5 |
| AMD-02 | 62.1 | 78.4 | 55.3 |
| Doxorubicin | 0.05 | 0.08 | 0.06 |
Visualizations
Experimental Workflow
Caption: Workflow for derivatization and biological screening.
Potential Signaling Pathway for Anti-inflammatory Action
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 5. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of a Novel Pyridazinone-Based Kinase Inhibitor from Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of a potential kinase inhibitor, 6-(4-(3-fluorophenyl)butyl)pyridazin-3(2H)-one, utilizing Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate as the starting material. The pyridazinone scaffold is a recognized pharmacophore in numerous kinase inhibitors, exhibiting significant activity against key cancer-related targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases.[1][2][3] This application note outlines a two-step synthetic protocol, including the initial saponification of the ethyl ester followed by cyclization with hydrazine hydrate and subsequent aromatization. Furthermore, it provides context on the potential biological targets and a framework for the biological evaluation of the synthesized compound.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridazinone core is a privileged heterocyclic motif found in a variety of biologically active molecules, including potent kinase inhibitors.[1][2][4] Several pyridazinone-containing compounds have demonstrated significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis, and Aurora kinases, which are essential for cell cycle regulation.[1][3]
This compound is a versatile starting material that can be readily converted into a pyridazinone-based scaffold. The presence of the 3-fluorophenyl group is of particular interest, as fluorine substitution can enhance metabolic stability and binding affinity. This document provides a comprehensive protocol for the synthesis and suggests potential kinase targets for the resulting compound, 6-(4-(3-fluorophenyl)butyl)pyridazin-3(2H)-one.
Proposed Kinase Signaling Pathway
The synthesized pyridazinone derivative, by targeting VEGFR-2, could potentially inhibit the downstream signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.
Experimental Protocols
The synthesis of 6-(4-(3-fluorophenyl)butyl)pyridazin-3(2H)-one from this compound is proposed to proceed via a two-step process as illustrated in the workflow below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate is a versatile starting material for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides detailed protocols for the synthesis of two key heterocyclic scaffolds, pyridazinones and pyrazolines, using this compound as the precursor. Pyridazinone derivatives are known to exhibit a wide range of biological activities including cardiotonic, antihypertensive, and anti-inflammatory effects.[1][2][3][4][5] Similarly, pyrazoline derivatives have attracted considerable attention for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[6][7][8][9][10]
These application notes provide two distinct synthetic pathways:
-
A direct, one-step synthesis of a pyridazinone derivative through cyclization of the γ-keto ester with hydrazine.
-
A two-step synthesis of a pyrazoline derivative, involving an initial Claisen-Schmidt condensation to form a chalcone-like intermediate, followed by cyclization with hydrazine.
The protocols are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.
Experimental Workflow
The general workflow for the synthesis and characterization of the target heterocyclic compounds is outlined below.
Synthesis of 6-(4-(3-fluorophenyl)butyl)-4,5-dihydro-3(2H)-pyridazinone
This protocol describes the direct cyclization of this compound with hydrazine hydrate to yield the corresponding dihydropyridazinone derivative. This reaction is a facile method for the construction of the six-membered pyridazinone ring.
Reaction Pathway
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (40 mL).
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (80% aqueous solution, 2.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Pour the concentrated mixture into ice-cold water (100 mL) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-(4-(3-fluorophenyl)butyl)-4,5-dihydro-3(2H)-pyridazinone.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | - |
| Hydrazine Hydrate (80%) | 2.0 eq | General protocol |
| Solvent | Ethanol | General protocol |
| Reaction Time | 4 - 6 hours | Estimated |
| Temperature | Reflux (~78 °C) | General protocol |
| Yield | 65-80% | Estimated based on similar reactions |
Synthesis of a Pyrazoline Derivative
This two-step protocol outlines the synthesis of a pyrazoline derivative starting from this compound. The first step involves a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, which is then cyclized with hydrazine hydrate in the second step.
Step 1: Synthesis of Ethyl 7-(3-fluorophenyl)-2-benzylidene-7-oxoheptanoate (Chalcone Intermediate)
This step involves the base-catalyzed condensation of the ketone functionality of the starting material with benzaldehyde.
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (50 mL).
-
Addition of Base: To the stirred solution, add a 30% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution becomes cloudy. Continue stirring at room temperature.
-
Reaction: Stir the mixture for 8-12 hours at room temperature. The formation of a precipitate indicates product formation.[11][12]
-
Work-up: Pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid (HCl) until the pH is neutral.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Purification: The crude chalcone can be purified by recrystallization from ethanol.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | - |
| Benzaldehyde | 1.1 eq | [11] |
| Sodium Hydroxide (30% aq.) | Catalytic amount | [11] |
| Solvent | Ethanol | [11] |
| Reaction Time | 8 - 12 hours | [11] |
| Temperature | Room Temperature | [11] |
| Yield | 70-90% | Estimated based on similar reactions |
Step 2: Synthesis of 5-(3-(3-fluorophenyl)-3-oxopropyl)-1,5-dihydro-3-phenyl-4H-pyrazol-4-carboxylate
This step involves the cyclization of the previously synthesized chalcone intermediate with hydrazine hydrate to form the pyrazoline ring.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijres.org [ijres.org]
- 4. Diverse chemical and biological potentials of various pyridazine and pyridazinone derivatives [zenodo.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. amherst.edu [amherst.edu]
Application Note and Protocol: Scale-up Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, scalable, two-step protocol for the synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. The synthesis commences with a Friedel-Crafts acylation of fluorobenzene with heptanedioic anhydride to yield 7-(3-fluorophenyl)-7-oxoheptanoic acid, followed by an esterification step to produce the final product. This protocol is designed for scale-up applications, with a focus on procedural details, safety, and data presentation for reproducibility.
Introduction
This compound is an organic molecule with potential applications in pharmaceutical and materials science research. Its structure, featuring a fluorinated aromatic ring and a keto-ester chain, makes it a valuable intermediate for the synthesis of more complex molecules. This application note outlines a reliable and scalable method for its preparation.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-(3-fluorophenyl)-7-oxoheptanoic acid via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] In this step, fluorobenzene is acylated with heptanedioic anhydride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to produce the intermediate carboxylic acid.[3][4]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| Fluorobenzene | 96.10 | 5.20 | 500 g (499.5 mL) |
| Heptanedioic Anhydride | 142.15 | 2.60 | 370 g |
| Aluminum Chloride (AlCl₃) | 133.34 | 6.50 | 867 g |
| Dichloromethane (DCM) | 84.93 | - | 5 L |
| Hydrochloric Acid (HCl) | 36.46 | - | 2 M aqueous solution |
| Deionized Water | 18.02 | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: To a 10 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, add anhydrous dichloromethane (3 L) and aluminum chloride (867 g) under a nitrogen atmosphere. The suspension should be cooled to 0-5 °C using an ice-water bath.
-
Addition of Reactants: A solution of heptanedioic anhydride (370 g) and fluorobenzene (500 g) in dichloromethane (2 L) is prepared and added dropwise to the stirred AlCl₃ suspension over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is slowly and carefully poured into a stirred mixture of crushed ice (5 kg) and concentrated hydrochloric acid (500 mL). This should be done in a well-ventilated fume hood due to the evolution of HCl gas.
-
Work-up: The biphasic mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 1 L). The combined organic layers are washed with 2 M HCl (2 x 1 L) and then with brine (1 L).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 7-(3-fluorophenyl)-7-oxoheptanoic acid. The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexanes.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 7-(3-fluorophenyl)-7-oxoheptanoic acid | 624.6 | 530 - 560 | 85 - 90 | >95% |
Step 2: Synthesis of this compound via Fischer Esterification
The intermediate carboxylic acid is converted to the corresponding ethyl ester using a classic Fischer esterification method with an excess of ethanol and a catalytic amount of sulfuric acid.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| 7-(3-fluorophenyl)-7-oxoheptanoic acid | 240.24 | 2.20 | 530 g |
| Ethanol (absolute) | 46.07 | - | 3 L |
| Sulfuric Acid (H₂SO₄, concentrated) | 98.08 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | 84.01 | - | As needed |
| Deionized Water | 18.02 | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
| Ethyl Acetate | 88.11 | - | For extraction |
Procedure:
-
Reaction Setup: In a 5 L round-bottom flask equipped with a reflux condenser, dissolve 7-(3-fluorophenyl)-7-oxoheptanoic acid (530 g) in absolute ethanol (3 L).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (50 mL) to the solution while stirring.
-
Reaction: The mixture is heated to reflux (approximately 78 °C) and maintained for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.
-
Solvent Removal: After the reaction is complete, the excess ethanol is removed under reduced pressure.
-
Work-up: The residue is dissolved in ethyl acetate (2 L) and washed with deionized water (2 x 1 L), followed by saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine (1 L).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC-MS) |
| This compound | 589.9 | 530 - 560 | 90 - 95 | >98% |
Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Aluminum chloride is corrosive and reacts violently with water; handle with care under anhydrous conditions.
-
Concentrated sulfuric acid is highly corrosive.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas; perform this step slowly and with extreme caution.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The presented methodologies are based on well-established chemical transformations and are optimized for high yield and purity on a larger scale. The detailed experimental procedures, data tables, and workflow diagrams are intended to facilitate the successful and safe execution of this synthesis by researchers and professionals in the field of drug development and chemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Friedel-Crafts acylation route.
Issue 1: Low or No Product Yield
Question: I am attempting the Friedel-Crafts acylation of fluorobenzene with ethyl 6-(chloroformyl)hexanoate using aluminum chloride (AlCl₃) as a catalyst, but I am observing a very low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Friedel-Crafts acylation can stem from several factors. Here are the most common causes and their respective solutions:
-
Catalyst Deactivation: Aluminum chloride is highly moisture-sensitive. Any moisture in the reactants or glassware will react with AlCl₃, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents and ensure the fluorobenzene and acyl chloride are free of water.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product, an aryl ketone, can form a complex with the catalyst, effectively removing it from the reaction cycle.[1]
-
Solution: Use at least one equivalent of AlCl₃ relative to the acyl chloride. In some cases, a slight excess (1.1-1.2 equivalents) may be beneficial.
-
-
Poor Quality of Reagents: The purity of the starting materials is crucial.
-
Solution: Use freshly distilled fluorobenzene and ensure the ethyl 6-(chloroformyl)hexanoate is pure and free from the corresponding carboxylic acid.
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at higher temperatures.
-
Solution: The reaction is typically started at a low temperature (e.g., 0 °C) during the addition of reagents and then allowed to warm to room temperature or gently heated to complete the reaction. Optimization of the temperature profile may be necessary.
-
Issue 2: Formation of Multiple Products (Isomers)
Question: My analysis of the crude product shows the presence of more than one isomer. I was expecting the para-substituted product. Why am I seeing other isomers and how can I improve the regioselectivity?
Answer:
The fluorine atom in fluorobenzene is an ortho-, para-director. While the para-isomer is generally favored due to steric hindrance at the ortho position, the reaction conditions can influence the isomeric ratio.
-
High Reaction Temperature: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable meta-isomer, although this is less common in acylation than alkylation. More likely, it can increase the proportion of the ortho-isomer.
-
Solution: Maintain a lower reaction temperature throughout the addition and reaction time.
-
-
Catalyst Choice: The choice of Lewis acid can influence regioselectivity.
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the final product. What are the likely impurities and what is the best method for purification?
Answer:
Common impurities include unreacted starting materials, isomeric byproducts, and potentially byproducts from side reactions.
-
Likely Impurities:
-
Unreacted fluorobenzene.
-
Ortho- and meta-isomers of the product.
-
Heptanedioic acid diethyl ester (from reaction of the acyl chloride with ethanol).
-
Aluminum salts (from the work-up).
-
-
Purification Method:
-
Aqueous Work-up: After the reaction is complete, it is crucial to quench the reaction by carefully adding it to ice-cold dilute acid (e.g., HCl) to decompose the aluminum chloride complexes. This is followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Column Chromatography: This is the most effective method for separating the desired para-isomer from other isomers and impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of fluorobenzene with a suitable acylating agent like ethyl 6-(chloroformyl)hexanoate or a related derivative, in the presence of a Lewis acid catalyst.
Q2: What is the expected regioselectivity for the Friedel-Crafts acylation of fluorobenzene?
A2: The fluorine atom is an ortho-, para-directing group. Due to steric hindrance, the major product is typically the para-substituted isomer. High selectivity for the para-product is often achievable under optimized conditions. For example, the acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃ and TfOH catalyst system can result in up to 99% selectivity for the para-product.[2][3][4]
Q3: Are there alternative synthetic routes to consider?
A3: Yes, an alternative approach involves a Grignard reaction. This would typically involve the reaction of a Grignard reagent prepared from 3-bromofluorobenzene (3-fluorophenylmagnesium bromide) with an appropriate electrophile such as ethyl 6-(chloroformyl)hexanoate. This can be a useful alternative if the Friedel-Crafts route proves problematic.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acyl chlorides are lachrymatory and corrosive. They should also be handled in a fume hood.
-
The reaction can be exothermic , especially during the addition of the catalyst and reactants. Proper temperature control is essential.
-
Anhydrous solvents like diethyl ether and THF are highly flammable.
III. Data Presentation
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation of Fluorobenzene
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | para-Selectivity (%) | Reference |
| AlCl₃ | Aliphatic Acyl Chloride | CS₂ or CH₂Cl₂ | 0 to RT | Moderate to Good | High | General Knowledge |
| La(OTf)₃ and TfOH | Benzoyl Chloride | Solvent-free | 140 | 87 | 99 | [2][3][4] |
| Bismuth Tris-trifluoromethanesulfonate (Bi(OTf)₃) | Various | Not specified | Not specified | High | Not specified | [2] |
| Hafnium (IV) triflate and TfOH | Various | Not specified | Not specified | Good | Not specified | [2] |
IV. Experimental Protocols
Protocol 1: Friedel-Crafts Acylation Route
This protocol is a representative procedure based on standard Friedel-Crafts acylation methodology.
-
Preparation of the Acylating Agent: Ethyl 6-(chloroformyl)hexanoate is prepared from adipic acid monomethyl ester by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Friedel-Crafts Acylation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.).
-
Cool the flask to 0 °C in an ice bath and add a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Slowly add fluorobenzene (1.0 eq.) to the stirred suspension.
-
Add ethyl 6-(chloroformyl)hexanoate (1.0 eq.) dropwise from the addition funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Grignard Reaction Route (Alternative)
-
Preparation of the Grignard Reagent: Prepare 3-fluorophenylmagnesium bromide by reacting 1-bromo-3-fluorobenzene with magnesium turnings in anhydrous diethyl ether or THF.
-
Reaction with Acyl Chloride:
-
In a separate flask, dissolve ethyl 6-(chloroformyl)hexanoate (1.0 eq.) in anhydrous diethyl ether or THF and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent (1.0 eq.) to the acyl chloride solution.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
V. Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: Purification of Crude Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-fluorobenzoyl chloride and the ethyl ester of a C7 carboxylic acid, side-products from the synthesis, and residual solvents. Depending on the synthetic route, byproducts like di-acylated products or products from self-condensation could also be present.
Q2: What is the recommended primary purification method for this compound?
A2: Flash column chromatography on silica gel is the most widely applicable and effective method for the initial purification of crude this compound. This technique is adept at separating the target compound from both more polar and less polar impurities.
Q3: Can I use distillation for purification?
A3: Distillation is a potential purification method, particularly for removing lower-boiling point impurities. However, this compound is expected to have a high boiling point, which may necessitate vacuum distillation to prevent thermal decomposition.[1][2] It is crucial to determine the compound's boiling point under reduced pressure before attempting distillation.
Q4: Is recrystallization a viable option for final purification?
A4: Recrystallization can be an excellent technique for achieving high purity, provided a suitable solvent system can be identified.[3] This method is most effective after an initial cleanup by another method like column chromatography. Finding a solvent in which the compound is soluble when hot but sparingly soluble when cold is key.
Troubleshooting Guides
Column Chromatography
Issue: The compound is not moving from the origin on the TLC plate.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate.
Issue: The compound is running with the solvent front on the TLC plate.
-
Possible Cause: The solvent system is too polar.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Issue: Multiple spots are observed on the TLC, and the separation is poor.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution: Experiment with different solvent systems. A combination of a non-polar solvent (like hexane or heptane), a moderately polar solvent (like ethyl acetate or dichloromethane), and sometimes a small amount of a very polar solvent (like methanol) can be effective.
Issue: Streaking of the spot on the TLC plate.
-
Possible Cause 1: The sample is overloaded on the TLC plate.
-
Solution 1: Dilute the sample before spotting it on the TLC plate.
-
Possible Cause 2: The compound is acidic or basic, leading to interaction with the silica gel.
-
Solution 2: Add a small amount of a modifier to the mobile phase. For example, a few drops of acetic acid for acidic compounds or triethylamine for basic compounds can improve the spot shape.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Crude this compound
-
Solvents: Hexane, Ethyl Acetate (analytical grade)
-
Glass column
-
Collection tubes
-
TLC plates (silica gel 60 F254)
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to determine the optimal mobile phase for separation. The ideal system will show good separation between the product spot and impurities, with the product having an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: TLC Analysis of Crude this compound
| Solvent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Impurity 1 (Less Polar) | Rf of Impurity 2 (More Polar) | Observations |
| 9:1 | 0.15 | 0.30 | 0.05 | Poor separation of product and impurity 2. |
| 8:2 | 0.35 | 0.60 | 0.10 | Good separation. Suitable for column chromatography. |
| 7:3 | 0.55 | 0.80 | 0.25 | Product moves too fast, risk of co-elution. |
Table 2: Expected Yield and Purity after Different Purification Steps
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Column Chromatography | 70-85 | >95 | Highly dependent on crude purity and column loading. |
| Recrystallization | 80-95 (of chromatographed material) | >99 | Requires finding a suitable solvent system. |
| Vacuum Distillation | 60-80 | >98 | Risk of thermal decomposition. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common TLC analysis issues.
References
Technical Support Center: Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic approach involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of 3-fluoroanisole or fluorobenzene with a derivative of heptanedioic acid (such as heptanedioyl chloride or heptanedioic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 7-(3-fluorophenyl)-7-oxoheptanoic acid.
-
Fischer Esterification: Subsequent esterification of the resulting ketoacid with ethanol under acidic conditions to yield the final product, this compound.
Q2: What are the most common side products observed during the Friedel-Crafts acylation step?
The primary side products in the Friedel-Crafts acylation step are positional isomers of the desired product. Due to the directing effects of the fluorine substituent on the aromatic ring, acylation can occur at different positions, leading to a mixture of ortho, meta, and para isomers. While Friedel-Crafts acylation is generally less prone to polyalkylation than alkylation, di-acylation products are a possibility, though typically in minor amounts.[1][2]
Q3: What are the potential side products in the Fischer esterification step?
The main challenge in Fischer esterification is the equilibrium nature of the reaction, which can result in incomplete conversion to the ester.[3] A significant side product can be the result of an intramolecular cyclization of the 7-(3-fluorophenyl)-7-oxoheptanoic acid intermediate, especially under the acidic and potentially high-temperature conditions of the reaction. This would lead to the formation of a seven-membered ring structure.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 7-(3-fluorophenyl)-7-oxoheptanoic acid in the Friedel-Crafts Acylation Step.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the use of a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃), as it forms a complex with the ketone product.[2] - Extend the reaction time or moderately increase the temperature, monitoring for potential side product formation. |
| Moisture in Reagents/Glassware | - Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use. Lewis acids like AlCl₃ are highly sensitive to moisture. |
| Deactivated Aromatic Ring | - Fluorobenzene is a deactivated ring, which can lead to slower reaction rates. Consider using a more activated starting material if the protocol allows. |
Problem 2: Presence of Multiple Isomers in the Product of the Friedel-Crafts Acylation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - The fluorine atom in 3-fluoroanisole or fluorobenzene directs acylation to the ortho and para positions. The formation of some meta isomer is also possible. - Optimize reaction temperature; lower temperatures can sometimes improve selectivity. - Purification by column chromatography is typically required to separate the desired para isomer from other isomers. |
Problem 3: Incomplete Esterification and/or Formation of an Unexpected Side Product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Equilibrium Limitation | - Use a large excess of ethanol to drive the equilibrium towards the product. - Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Intramolecular Cyclization | - This is a potential side reaction for the keto acid intermediate under acidic conditions. - Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. - Consider using a milder esterification method that does not require strong acid and high heat, if feasible. |
Data Presentation: Potential Side Products
Table 1: Potential Side Products in the Synthesis of this compound
| Side Product Name | Chemical Structure | Formation Step | Reason for Formation | Notes |
| Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate | (Structure with fluorine at ortho position) | Friedel-Crafts Acylation | Lack of complete regioselectivity. | Can be difficult to separate from the desired para isomer due to similar properties. |
| Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | (Structure with fluorine at para position) | Friedel-Crafts Acylation | Lack of complete regioselectivity. | Often the major isomer formed. |
| Di-acylated Product | (Structure with two acyl groups on the ring) | Friedel-Crafts Acylation | Over-reaction, though less common than in alkylation. | Typically a minor impurity. |
| Intramolecular Cyclization Product | (Seven-membered ring structure) | Fischer Esterification | Acid-catalyzed cyclization of the keto acid intermediate. | More likely at higher temperatures. |
| Unreacted 7-(3-fluorophenyl)-7-oxoheptanoic acid | (Carboxylic acid starting material) | Fischer Esterification | Incomplete reaction due to equilibrium. | Can be addressed by pushing the equilibrium forward. |
Experimental Protocols (General Methodologies)
1. Friedel-Crafts Acylation of 3-Fluoroanisole with Heptanedioyl Chloride
-
Materials: 3-Fluoroanisole, Heptanedioyl Chloride, Aluminum Chloride (anhydrous), Dichloromethane (anhydrous), Hydrochloric Acid (aq.), Water, Sodium Sulfate (anhydrous).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of heptanedioyl chloride in anhydrous dichloromethane to the cooled suspension with stirring.
-
After the addition is complete, add 3-fluoroanisole dropwise, maintaining the low temperature.
-
Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired 7-(3-fluorophenyl)-7-oxoheptanoic acid isomer.
-
2. Fischer Esterification of 7-(3-fluorophenyl)-7-oxoheptanoic acid
-
Materials: 7-(3-fluorophenyl)-7-oxoheptanoic acid, Ethanol (absolute), Sulfuric Acid (concentrated), Sodium Bicarbonate (aq.), Water, Brine, Sodium Sulfate (anhydrous).
-
Procedure:
-
Dissolve 7-(3-fluorophenyl)-7-oxoheptanoic acid in a large excess of absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC. A Dean-Stark trap can be used to remove water.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product further by column chromatography or distillation if necessary.
-
Visualizations
References
Technical Support Center: Crystallization of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical and chemical properties of this compound?
Table 1: Physical and Chemical Properties of Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |
| Ethyl 7-oxo-7-phenylheptanoate[1] | C15H20O3 | 248.32[1] | 353.7 at 760 mmHg[1] | 153.4[1] | 1.035[1] |
| Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate[2] | C15H19FO3 | 266.31 | 364.1 at 760 mmHg[2] | 168.1[2] | N/A |
| Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate[3] | C15H19FO3 | 266.31 | N/A | N/A | N/A |
| Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate[4] | C15H19ClO3 | 282.76 | N/A | N/A | N/A |
Q2: What are some suitable starting solvents for the crystallization of this compound?
A2: The choice of solvent is critical for successful crystallization.[5] A good solvent will dissolve the compound when hot but not at room temperature.[5] For a keto-ester like this compound, a good starting point would be solvents of intermediate polarity. A rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[6]
Table 2: Suggested Solvents for Crystallization Trials
| Solvent System | Rationale |
| Ethanol | Often a good general-purpose solvent for moderately polar organic compounds.[6] |
| Acetone/Hexane | Acetone is a good solvent for ketones; hexane can be used as an anti-solvent.[6] |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent for esters; hexane can be used as an anti-solvent. |
| Toluene | Aromatic solvents can sometimes promote crystallization of aromatic compounds. |
| Isopropanol | Another common solvent for crystallization of moderately polar compounds. |
Q3: What are the common problems encountered during the crystallization of organic compounds?
A3: Common issues include failure to crystallize, "oiling out" where the compound separates as a liquid, rapid crystallization leading to impure solids, and low yield.[7][8]
Troubleshooting Guides
Issue 1: The compound is not crystallizing from the solution.
If your this compound fails to crystallize upon cooling, it may be due to several factors such as the solution not being supersaturated or the presence of impurities inhibiting crystal nucleation.[9]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[8][9] This can create microscopic scratches that provide nucleation sites.
-
Seeding: If you have a previous crystal of the compound, add a tiny seed crystal to the solution to initiate crystallization.[9][10]
-
-
Increase Supersaturation:
-
Evaporate Solvent: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[8][9]
-
Add an Anti-solvent: If you are using a solvent mixture, slowly add a solvent in which your compound is less soluble (an anti-solvent) until the solution becomes slightly turbid, then warm until it is clear and allow it to cool slowly.
-
-
Cooling:
-
Lower Temperature: Cool the solution to a lower temperature using an ice bath or by placing it in a refrigerator.[9]
-
Issue 2: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[8] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is too concentrated.[8]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add more of the primary solvent to dilute the solution, then allow it to cool slowly.[8]
-
Lower the Cooling Temperature: A slower cooling rate can sometimes prevent oiling out.[5] Allow the solution to cool to room temperature first before placing it in a cold bath.
-
Change Solvent System: The chosen solvent may be too good a solvent. Try a solvent in which the compound is less soluble at higher temperatures.
Issue 3: Crystallization occurs too rapidly, forming fine needles or powder.
Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[8] Ideal crystallization should occur slowly, over a period of about 20 minutes or more.[8]
Troubleshooting Steps:
-
Use More Solvent: The solution may be too concentrated. Re-dissolve the solid by heating and add a small amount of additional solvent.[8]
-
Slower Cooling: A high surface area of the solution can lead to rapid cooling.[8] Use a smaller flask to decrease the surface-to-volume ratio and insulate the flask to slow down the cooling process.[8]
-
Use a Co-solvent System: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (anti-solvent) at an elevated temperature until the solution is slightly turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.
Issue 4: The crystallization yield is very low.
A low yield can be caused by using too much solvent, which keeps a significant amount of the compound dissolved in the mother liquor.[8]
Troubleshooting Steps:
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
-
Check Solubility at Low Temperatures: Ensure the chosen solvent has very low solubility for your compound at reduced temperatures. Cooling the filtrate in an ice bath may yield more crystals.
-
Optimize the Solvent System: Experiment with different solvents or solvent mixtures to find a system where the solubility difference between hot and cold is maximized.
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount of the crude compound (e.g., 20-50 mg) in a test tube.
-
Add a few drops of a chosen solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tube. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate or in a water bath) and swirling. Add just enough solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove any remaining solvent.
-
-
Purity Check:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) indicates a high degree of purity.[11]
-
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. appchemical.com [appchemical.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. longdom.org [longdom.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. unifr.ch [unifr.ch]
- 11. creative-chemistry.org.uk [creative-chemistry.org.uk]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. The content is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction conditions for this Friedel-Crafts acylation reaction.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the Friedel-Crafts acylation of fluorobenzene with ethyl 6-(chloroformyl)hexanoate to yield this compound.
Materials:
-
Fluorobenzene
-
Ethyl 6-(chloroformyl)hexanoate (or heptanedioic acid monomethyl ester chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Dropping funnel
-
Inert gas (e.g., nitrogen or argon) supply
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add ethyl 6-(chloroformyl)hexanoate (1 equivalent) to the cooled suspension with vigorous stirring.
-
Addition of Fluorobenzene: To the resulting mixture, add fluorobenzene (1 to 5 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (AlCl₃) due to moisture. 2. Insufficient catalyst loading. 3. Deactivated aromatic ring (fluorobenzene is already deactivated). 4. Short reaction time or low temperature. | 1. Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried. 2. Increase the molar ratio of AlCl₃ to the acyl chloride (up to 2.5 equivalents). 3. Increase the reaction time and/or temperature. Consider a stronger Lewis acid if the issue persists. 4. Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of Multiple Products (Isomers) | 1. Fluorine is an ortho, para-directing group. 2. High reaction temperature favoring the formation of the ortho-isomer. | 1. The formation of both ortho- and para-isomers is expected. The para-isomer is generally the major product due to steric hindrance. 2. Maintain a lower reaction temperature (e.g., 0°C to room temperature) to favor the formation of the thermodynamically more stable para-product. |
| Presence of Unreacted Starting Material | 1. Insufficient reaction time. 2. Inadequate amount of catalyst. 3. Low reaction temperature. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Ensure at least a stoichiometric amount of AlCl₃ is used, as it complexes with the product. 3. Gradually increase the reaction temperature. |
| Formation of Dark-colored Byproducts | 1. Side reactions due to high temperatures. 2. Presence of impurities in starting materials. | 1. Maintain the recommended reaction temperature. 2. Use purified starting materials. |
| Difficulties in Product Purification | 1. Close boiling points of isomers. 2. Presence of byproducts with similar polarity. | 1. For separation of isomers, fractional distillation under reduced pressure or careful column chromatography may be necessary. 2. Optimize the solvent system for column chromatography to achieve better separation. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous aluminum chloride necessary, and why is it used in stoichiometric amounts?
A1: Anhydrous aluminum chloride is a strong Lewis acid that is required to generate the acylium ion electrophile from the acyl chloride. It is highly reactive with water, so anhydrous conditions are crucial to prevent its decomposition. In Friedel-Crafts acylation, the aluminum chloride coordinates to the carbonyl oxygen of the ketone product, forming a stable complex. This complex deactivates the catalyst, necessitating the use of at least a stoichiometric amount of AlCl₃ relative to the acyl chloride.
Q2: What is the expected regioselectivity for the acylation of fluorobenzene?
A2: The fluorine atom is an ortho, para-directing deactivator. This means that the incoming acyl group will primarily be directed to the positions ortho and para to the fluorine atom. Due to steric hindrance from the fluorine atom and the acyl group, the para-substituted product, 4-(3-fluorophenyl)-7-oxoheptanoate, is generally the major isomer formed.
Q3: Can other Lewis acids be used for this reaction?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can be used. However, aluminum chloride is often the most effective for acylating deactivated rings like fluorobenzene due to its strong Lewis acidity. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity.
Q4: What are the common side reactions to be aware of?
A4: Besides the formation of the ortho-isomer, potential side reactions include:
-
Polyacylation: This is generally not a significant issue in Friedel-Crafts acylation because the product ketone is deactivated towards further electrophilic substitution.
-
Decomposition of the acyl chloride: At higher temperatures, the acyl chloride may decompose.
-
Intramolecular cyclization: With a long-chain acyl chloride like the one used here, there is a possibility of intramolecular cyclization, although this is less likely under standard Friedel-Crafts conditions for this specific substrate.
Q5: How can I confirm the structure of my product?
A5: The structure of this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide information about the proton and carbon environments, confirming the connectivity of the atoms and the substitution pattern on the aromatic ring.
-
Infrared (IR) spectroscopy: This will show characteristic peaks for the carbonyl groups (ketone and ester) and the C-F bond.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Data Presentation: Optimization of Reaction Parameters
The following tables summarize the expected qualitative effects of varying key reaction parameters on the yield and purity of this compound.
Table 1: Effect of Catalyst Loading (AlCl₃)
| Molar Equivalents of AlCl₃ | Expected Effect on Yield | Potential Issues |
| < 1.0 | Low to no reaction | Insufficient catalyst to drive the reaction and overcome product complexation. |
| 1.0 - 1.5 | Moderate to Good | Generally effective, but may not go to completion if starting materials are not pure. |
| 1.5 - 2.5 | Good to Excellent | Often optimal for deactivated substrates, driving the reaction towards completion. |
| > 2.5 | May not significantly improve yield | Increased cost and potential for more side reactions and difficult work-up. |
Table 2: Effect of Reaction Temperature
| Temperature | Expected Effect on Reaction Rate | Expected Effect on Regioselectivity | Potential Issues |
| 0°C | Slow | High para-selectivity | May require longer reaction times. |
| Room Temperature (~25°C) | Moderate | Good para-selectivity | A good balance for many Friedel-Crafts reactions. |
| > 40°C | Fast | Decreased para-selectivity (more ortho-isomer) | Increased risk of byproduct formation and decomposition. |
Table 3: Effect of Fluorobenzene to Acyl Chloride Ratio
| Molar Ratio (Fluorobenzene : Acyl Chloride) | Expected Effect on Yield | Potential Issues |
| 1 : 1 | Sub-optimal | May result in incomplete consumption of the acyl chloride. |
| 2-5 : 1 | Good to Excellent | Using an excess of the aromatic substrate can help drive the reaction to completion. |
| > 5 : 1 | Diminishing returns | May not significantly increase yield and makes solvent removal more challenging. |
Signaling Pathways and Experimental Workflows
Reaction Mechanism Overview
Caption: The three main stages of the Friedel-Crafts acylation.
General Experimental Workflow
Technical Support Center: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. The information provided is intended to assist in the removal of common impurities encountered during its synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound.
Q1: What are the most common impurities I should expect after the synthesis of this compound?
A1: The primary impurities originate from the Friedel-Crafts acylation reaction used in the synthesis. Fluorine is an ortho-, para-directing group in electrophilic aromatic substitution, which means that the acylation of fluorobenzene will yield a mixture of positional isomers. Therefore, the most significant impurities are the ortho- and para-isomers: Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate and Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. Other potential impurities include unreacted starting materials such as fluorobenzene and the acylating agent (e.g., ethyl 7-(chloroformyl)heptanoate), as well as byproducts from the decomposition of the Lewis acid catalyst (e.g., aluminum chloride).
Q2: My initial purity analysis (e.g., by GC-MS) shows multiple peaks corresponding to the desired product and its isomers. How can I separate these?
A2: The separation of positional isomers can be challenging due to their similar physical properties. The two primary methods for separating the meta (desired) from the ortho- and para-isomers are column chromatography and fractional crystallization.
-
Column Chromatography: This is often the most effective method for separating isomers. A silica gel stationary phase is typically used. The choice of eluent (mobile phase) is critical for achieving good separation. A non-polar/polar solvent system, such as a hexane/ethyl acetate gradient, is a good starting point. Phenyl- or pentafluorophenyl- (PFP) based columns can also offer enhanced selectivity for aromatic positional isomers.[1]
-
Fractional Crystallization: This method relies on slight differences in the solubility of the isomers in a particular solvent. Finding a suitable solvent or solvent system is key. You may need to screen various solvents, such as ethanol, methanol, acetone, or mixtures like hexane/ethyl acetate. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to promote the crystallization of the least soluble isomer, which is often the more symmetrical para-isomer first.
Q3: I am having trouble getting my compound to crystallize. It keeps "oiling out". What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly. Here are some troubleshooting steps:
-
Reduce the rate of cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator.
-
Use a different solvent or solvent mixture: The solubility profile of your compound and its impurities is critical. Experiment with different solvents or add a co-solvent to modulate the solubility. Common solvent pairs for crystallization include ethanol-water, acetone-water, and ethyl acetate-hexane.[2]
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Increase the polarity of the solvent system: If your compound is relatively polar, using a more polar solvent system might favor crystallization over oiling out.
Q4: I am concerned about the hydrolysis of the ethyl ester group during purification. Is this a significant risk?
A4: Hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur under both acidic and basic conditions, particularly in the presence of water and at elevated temperatures. To minimize this risk:
-
Neutralize the reaction mixture carefully: During the workup of the Friedel-Crafts acylation, ensure that any excess acid is neutralized. Use a mild base like sodium bicarbonate solution for washing.
-
Avoid prolonged exposure to acidic or basic conditions: When performing extractions or chromatography, minimize the time the compound is in contact with acidic or basic solutions.
-
Use neutral or slightly acidic conditions for chromatography: When using silica gel chromatography, the stationary phase is slightly acidic. This is generally acceptable, but prolonged exposure should be avoided. If hydrolysis is a persistent issue, consider using a neutral stationary phase like alumina.
-
Dry the organic extracts thoroughly: Before concentrating the product, ensure that the organic layer is dried completely using a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove any residual water.
Data Presentation
The following table summarizes the expected outcomes and purification strategies for removing common impurities from this compound.
| Impurity | Typical Abundance (relative to meta-isomer) | Recommended Purification Method | Key Parameters |
| Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate (para-isomer) | High (often the major byproduct) | Fractional Crystallization, Column Chromatography | Crystallization: Slow cooling from a suitable solvent (e.g., ethanol, hexane/ethyl acetate). Chromatography: Hexane/ethyl acetate gradient on silica gel. |
| Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (ortho-isomer) | Moderate to Low | Column Chromatography | Hexane/ethyl acetate gradient on silica gel. May co-elute with the meta-isomer, requiring careful fraction collection. |
| Unreacted Fluorobenzene | Variable | Distillation (if present in large quantities), Column Chromatography | Readily removed by evaporation under reduced pressure or during the initial, less polar fractions of column chromatography. |
| Unreacted Acylating Agent | Variable | Aqueous Workup, Column Chromatography | Hydrolyzes during aqueous workup. Any remaining starting material will have different polarity and can be separated by chromatography. |
| 7-(3-fluorophenyl)-7-oxoheptanoic acid (Hydrolysis byproduct) | Low (if proper precautions are taken) | Column Chromatography, Acid-Base Extraction | The carboxylic acid is more polar and will have a different retention time on silica gel. It can also be removed by washing the organic phase with a mild aqueous base. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the separation of isomeric impurities from this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure desired meta-isomer and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has cooled, crystals of the purified product should start to form. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Troubleshooting Workflow for Impurity Removal
Caption: Troubleshooting workflow for purifying this compound.
Logical Relationship of Impurities and Purification Steps
Caption: Mapping of common impurities to effective purification techniques.
References
Technical Support Center: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of a γ-keto ester, the two most probable degradation pathways are hydrolysis of the ester and reduction of the ketone. Under acidic or basic conditions, the ethyl ester can be hydrolyzed to form 7-(3-fluorophenyl)-7-oxoheptanoic acid. The ketone group can also be susceptible to reduction, forming Ethyl 7-(3-fluorophenyl)-7-hydroxyheptanoate, especially in the presence of reducing agents.
Q2: How should I properly store this compound to minimize degradation?
A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to protect it from moisture, which could lead to hydrolysis. For long-term storage, keeping the compound at -20°C is recommended.
Q3: I am observing an unexpected peak in my HPLC analysis after storing my compound in a methanol-based solvent. What could this be?
A3: The unexpected peak could be the result of transesterification, a process where the ethyl group of your ester is exchanged with the methyl group from the methanol solvent, forming Mthis compound.[1] This is a common issue with β-keto esters and can also occur with γ-keto esters, especially in the presence of acid or base catalysts.[1] To avoid this, use a non-alcoholic solvent for storage and analysis if possible, or prepare fresh solutions.
Q4: My reaction yield for the synthesis of this compound is consistently low. What are some common pitfalls?
A4: Low yields in the synthesis of similar keto-esters, often prepared via methods like Grignard reactions, can be due to several factors.[2][3] These include the quality of starting materials, moisture in the reaction setup which can quench the Grignard reagent, and side reactions.[2][3] Ensuring strictly anhydrous conditions and using high-purity reagents is critical. Temperature control during the reaction is also crucial to minimize the formation of byproducts.[3]
Troubleshooting Guides
Issue 1: Product Instability in Solution
Symptoms:
-
Appearance of new peaks in chromatographic analysis (HPLC, GC) over time.
-
Changes in the solution's color or clarity.
-
Inconsistent results in biological assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis | Avoid aqueous solutions for long-term storage. If an aqueous buffer is necessary for experiments, prepare the solution fresh and use it immediately. Analyze a sample at the beginning and end of the experiment to assess the extent of degradation. |
| Transesterification | Avoid storage in alcoholic solvents. Use aprotic solvents like acetonitrile, THF, or DMSO for stock solutions. |
| Photodegradation | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
Issue 2: Difficulty in Product Purification
Symptoms:
-
Co-elution of impurities with the main product during chromatography.
-
Presence of residual starting materials or byproducts in NMR or MS analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Reaction | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to drive the reaction to completion. Monitor the reaction progress using TLC or a fast chromatographic method. |
| Formation of Side Products | The synthesis of related compounds can have side reactions.[3] Consider alternative purification techniques such as preparative HPLC or crystallization to isolate the desired product. |
| Residual Solvents | Ensure the product is thoroughly dried under high vacuum after purification. |
Experimental Protocols
Protocol 1: Analysis of Hydrolytic Stability
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
-
Buffer Preparation: Prepare buffers at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration of 10 µg/mL. The final concentration of the organic solvent should be less than 1%.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately analyze the aliquots by a suitable method like reverse-phase HPLC with UV detection.
-
Data Analysis: Quantify the peak area of the parent compound at each time point to determine the degradation rate.
Data Presentation: Hydrolytic Stability of this compound at 37°C
| Time (hours) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.8 | 95.2 |
| 4 | 97.1 | 99.6 | 90.8 |
| 8 | 94.3 | 99.1 | 82.3 |
| 12 | 91.5 | 98.7 | 74.9 |
| 24 | 83.2 | 97.5 | 56.1 |
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Analysis
Caption: Workflow for analyzing the hydrolytic stability of the compound.
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 3. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]
Challenges in the scale-up of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate production
Welcome to the technical support center for the scale-up production of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
I. Process Overview & Key Challenges
The synthesis of this compound typically proceeds via a two-step process:
-
Preparation of 7-ethoxy-7-oxoheptanoyl chloride: This intermediate is synthesized from a suitable starting material, such as pimelic acid or its derivatives.
-
Friedel-Crafts Acylation: The acyl chloride is then reacted with fluorobenzene in the presence of a Lewis acid catalyst to yield the final product.
The primary challenges in the scale-up of this process lie in controlling the exothermic nature of the Friedel-Crafts acylation, managing catalyst activity and stoichiometry, preventing side reactions, and ensuring the purity of the final product.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental process.
A. Synthesis of 7-ethoxy-7-oxoheptanoyl chloride
Q1: What are the common methods for preparing 7-ethoxy-7-oxoheptanoyl chloride?
A1: The most common laboratory method is the reaction of 7-ethoxy-7-oxoheptanoic acid (mono-ethyl pimelate) with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Q2: I am observing low yields during the synthesis of the acyl chloride. What are the potential causes?
A2: Low yields can result from several factors:
-
Incomplete reaction: Ensure a slight excess of the chlorinating agent is used and that the reaction is allowed to proceed for a sufficient amount of time.
-
Degradation of the product: The product is moisture-sensitive and can hydrolyze back to the carboxylic acid. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Purification losses: Distillation should be performed under reduced pressure to avoid thermal decomposition.
Q3: What are the key safety precautions when working with thionyl chloride or oxalyl chloride?
A3: Both reagents are highly corrosive and react violently with water, releasing toxic gases (SO₂ and HCl from thionyl chloride; CO, CO₂, and HCl from oxalyl chloride). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
B. Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation reaction is not proceeding to completion. What could be the issue?
A1: Incomplete conversion can be due to:
-
Inactive catalyst: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly hygroscopic. Ensure the catalyst is fresh and handled under anhydrous conditions.
-
Insufficient catalyst: In Friedel-Crafts acylations, the catalyst complexes with the product ketone, so a stoichiometric amount (or even a slight excess) of the catalyst is often required.
-
Low reaction temperature: While low temperatures are used to control the exothermic reaction, the temperature might be too low to initiate or sustain the reaction. A gradual increase in temperature might be necessary.
Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity?
A2: The formation of byproducts in Friedel-Crafts acylation is a common issue.
-
Polysubstitution: This occurs when the product is more reactive than the starting material. While the acyl group is deactivating, forcing conditions can lead to a second acylation. Using a milder Lewis acid or controlling the stoichiometry of the reactants can minimize this.
-
Isomer formation: The fluorine atom in fluorobenzene is an ortho-, para-director. While the para-product is generally favored due to sterics, some ortho-isomer may form. The choice of solvent and catalyst can influence the isomeric ratio. Non-polar solvents often favor the para-isomer.
Q3: The reaction mixture is turning dark and viscous, making it difficult to stir. What is happening?
A3: This is often due to the formation of a complex between the product ketone and the Lewis acid catalyst. This is a normal occurrence in Friedel-Crafts acylations. Ensure your stirring apparatus is robust enough to handle the increased viscosity. The complex will be broken during the aqueous work-up.
Q4: How can I effectively purify the final product, this compound?
A4: Purification typically involves the following steps:
-
Aqueous work-up: The reaction mixture is quenched by carefully adding it to ice-water to decompose the catalyst-product complex. An acid wash (e.g., dilute HCl) may be necessary to remove any remaining aluminum salts.
-
Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: The organic layer is washed with water, a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted acid chloride, and finally with brine.
-
Drying and concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
Distillation or chromatography: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
III. Experimental Protocols
Protocol 1: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride
Materials:
-
7-ethoxy-7-oxoheptanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Dry glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet to a scrubber (containing NaOH solution), dissolve 7-ethoxy-7-oxoheptanoic acid in anhydrous DCM.
-
Under an inert atmosphere, slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 7-ethoxy-7-oxoheptanoyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of this compound (Friedel-Crafts Acylation)
Materials:
-
7-ethoxy-7-oxoheptanoyl chloride
-
Fluorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Dry glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add 7-ethoxy-7-oxoheptanoyl chloride to the suspension while maintaining the temperature below 10 °C.
-
Stir the mixture for 15-30 minutes at 0-5 °C.
-
Add fluorobenzene (1.0-1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
IV. Data Presentation
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Value |
| Reactants | 7-ethoxy-7-oxoheptanoyl chloride, Fluorobenzene |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 60 - 80% |
V. Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Overcoming poor solubility of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in assays
Welcome to the technical support hub for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. This resource provides researchers, scientists, and drug development professionals with essential guidance on overcoming common experimental challenges, with a primary focus on its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, precipitating in my aqueous assay buffer?
A1: this compound is a lipophilic molecule, a characteristic suggested by its chemical structure which includes an ester, a ketone, and a halogenated benzene ring.[1][2] Such compounds often exhibit poor water solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its aqueous solubility limit.
Q2: What is the first step I should take to address solubility issues?
A2: The first and most critical step is to determine the maximum tolerable concentration of your primary solvent (e.g., DMSO, ethanol) in your specific assay. Many cell-based assays are sensitive to organic solvents, which can cause toxicity or interfere with the assay readout.[3][4][5] It is crucial to keep the solvent concentration consistent across all experimental conditions.[3]
Q3: What are the most common strategies for solubilizing poorly soluble compounds like this one?
A3: Several conventional and advanced methods can be employed.[6][7] For typical in-vitro assays, the most accessible strategies include:
-
Co-solvent Systems: Using a water-miscible organic solvent to increase the drug's solubility.[8][9][10]
-
Use of Excipients: Employing solubilizing agents like cyclodextrins that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[11][12][13]
-
pH Modification: Adjusting the pH of the buffer can sometimes improve solubility, although this is more effective for compounds with ionizable groups.
Troubleshooting Guides
Guide 1: Initial Solubility and Solvent Tolerance Testing
This guide outlines the foundational experiments to characterize the solubility of your compound and the tolerance of your assay system to the necessary solvents.
Problem: Compound precipitation and uncertain solvent effects.
Solution Workflow:
Quantitative Data Summary
Table 1: Example Solvent Tolerance Data (Cell Viability Assay)
| DMSO Concentration (%) | Cell Viability (%) | Standard Deviation | Result |
| 2.0 | 75.2 | ± 4.5 | Toxic |
| 1.0 | 88.9 | ± 5.1 | Toxic |
| 0.5 | 98.5 | ± 4.8 | Tolerated |
| 0.25 | 99.1 | ± 3.9 | Tolerated |
| 0.1 | 100.2 | ± 4.2 | Tolerated |
| 0 (Control) | 100.0 | ± 4.3 | N/A |
Based on this example, the maximum tolerated DMSO concentration is 0.5%.
Guide 2: Using Co-Solvents for Enhanced Solubility
If direct dilution in your primary solvent is not feasible, a co-solvent system can be an effective alternative.[10] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[8][9]
Problem: The required compound concentration is not achievable within the assay's solvent tolerance limit.
Experimental Protocol: Co-Solvent Method
-
Select Co-solvents: Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][9]
-
Prepare Stock Solutions: Prepare a primary stock of this compound in 100% DMSO. Prepare secondary stocks by diluting the primary stock in various ratios of DMSO and the chosen co-solvent (e.g., 1:1 DMSO:Ethanol).
-
Solubility Testing: Serially dilute the secondary stocks into the aqueous assay buffer to determine the maximum achievable concentration without precipitation.
-
Assay Validation: Crucially, re-validate the assay's tolerance for the new co-solvent mixture (e.g., 0.25% DMSO + 0.25% Ethanol).
Quantitative Data Summary
Table 2: Solubility Enhancement with Co-Solvents
| Solvent System (Final Conc. 0.5%) | Max Soluble Concentration (µM) | Fold Increase vs. DMSO only |
| 100% DMSO | 15 | 1.0x |
| 1:1 DMSO:Ethanol | 45 | 3.0x |
| 1:1 DMSO:Propylene Glycol | 60 | 4.0x |
| 1:1 DMSO:PEG400 | 95 | 6.3x |
Guide 3: Using Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][14] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more soluble in aqueous solutions.[11][12][14] This is a powerful technique, especially for cell-based assays where organic solvent concentrations must be minimized.[3][5]
Problem: Assay is highly sensitive to organic solvents, or co-solvents do not provide sufficient solubility.
Mechanism of Action: Cyclodextrin Inclusion
Experimental Protocol: Cyclodextrin Complexation
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing drug solubility.[14]
-
Prepare CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-20% w/v).
-
Complexation:
-
Add a small volume of a highly concentrated stock of your compound (in DMSO or ethanol) to the HP-β-CD solution.
-
Alternatively, create a thin film of the dry compound by evaporating the organic solvent, then add the HP-β-CD solution.
-
-
Incubation: Gently mix (vortex or sonicate) the solution for 1-2 hours at room temperature to facilitate the formation of the inclusion complex.
-
Filtration & Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized drug-CD complex, ready for dilution into the assay.
Quantitative Data Summary
Table 3: Solubility Enhancement with HP-β-Cyclodextrin
| Solubilizing Agent | Max Soluble Concentration (µM) | Final DMSO Conc. (%) |
| 0.5% DMSO in Buffer | 15 | 0.5% |
| 5% HP-β-CD in Buffer | 250 | <0.1% |
| 10% HP-β-CD in Buffer | 600 | <0.1% |
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in Friedel-Crafts acylation for oxoheptanoates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Friedel-Crafts acylation to synthesize oxoheptanoates.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Friedel-Crafts acylation of arenes with heptanoyl chloride or anhydride?
A1: The most common byproducts are constitutional isomers (ortho, meta, para) of the desired oxoheptanoate. The distribution of these isomers is primarily determined by the directing effects of the substituents already present on the aromatic ring. Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant issue because the introduction of the acyl group (a deactivating group) makes the aromatic product less reactive than the starting material.[1][2] Additionally, rearrangements of the heptanoyl group are not observed, which is a key advantage of this reaction.[3]
Q2: How do substituents on the aromatic ring affect byproduct formation?
A2: Substituents on the arene strongly influence the regioselectivity of the acylation.[4]
-
Activating Groups (e.g., -OCH₃, -CH₃): These electron-donating groups direct the incoming acyl group to the ortho and para positions. The para isomer is often the major product due to reduced steric hindrance.[4][5]
-
Deactivating Groups (e.g., -NO₂, -CF₃, -SO₃H): These electron-withdrawing groups direct the incoming acyl group to the meta position.[4] Strongly deactivating groups can prevent the reaction from occurring altogether.[2][6]
-
Halogens (e.g., -Cl, -Br): Halogens are deactivating but are ortho, para-directing.
Q3: Can I use a catalytic amount of a Lewis acid like AlCl₃?
A3: Generally, a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is required. This is because the catalyst forms a complex with the ketone product, rendering it inactive.[1][7] This complex is then hydrolyzed during the aqueous workup to release the final product.[8] Some modern methods using highly reactive substrates or alternative catalysts may achieve turnover, but it is not typical for standard procedures.
Q4: What are some "greener" or more sustainable alternatives to traditional Lewis acid catalysts?
A4: Solid acid catalysts are an excellent alternative to traditional Lewis acids like AlCl₃ or FeCl₃. These include:
-
Zeolites (e.g., H-BEA, H-ZSM-5) : These are reusable and can lead to high selectivity.[9]
-
Metal Oxides (e.g., ZnO) : Zinc oxide has been shown to be an effective, low-cost, and reusable catalyst for acylations under solvent-free conditions.[10]
-
Ionic Liquids : Can serve as both the solvent and catalyst, offering a recyclable reaction medium.[11] These alternatives often simplify the workup process and reduce corrosive and toxic waste streams.[12]
Q5: Does the choice of acylating agent (heptanoyl chloride vs. heptanoic anhydride) affect the reaction?
A5: Both heptanoyl chloride and heptanoic anhydride are effective acylating agents.[13] Acyl chlorides are generally more reactive. Heptanoic anhydride can be a good alternative as it avoids the generation of corrosive HCl gas.[9] In some systems, particularly with solid acid catalysts, anhydrides have shown to be more effective.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Deactivated Aromatic Ring : The substrate has one or more strong electron-withdrawing groups. | 1. The Friedel-Crafts acylation is generally not suitable for strongly deactivated rings. Consider an alternative synthetic route.[2] |
| 2. Inactive Catalyst : The Lewis acid (e.g., AlCl₃) has been deactivated by moisture. | 2. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is run under an inert atmosphere (e.g., N₂ or Ar).[14] Use freshly opened or properly stored anhydrous catalyst. | |
| 3. Insufficient Catalyst : Less than a stoichiometric amount of Lewis acid was used. | 3. Use at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent to account for complexation with the product.[7] | |
| Incorrect Isomer(s) Formed | 1. Steric Hindrance : For ortho, para-directing groups, bulky substituents can favor the formation of the para isomer. | 1. To obtain the ortho isomer, it may be necessary to use a different synthetic strategy, such as a Fries rearrangement of a corresponding phenyl heptanoate. |
| 2. Reaction Temperature : In some cases, temperature can influence the kinetic vs. thermodynamic product ratio. | 2. Try running the reaction at a lower temperature. For many acylations, selectivity is high for the para product over a range of temperatures.[15] | |
| Formation of a Persistent Emulsion During Workup | 1. Aluminum Salts : Hydrolysis of the AlCl₃-ketone complex can form aluminum hydroxides that lead to emulsions. | 1. During the quench, add the reaction mixture to ice and concentrated HCl. Gently heating the quench mixture for a short period (e.g., 5 minutes) can help break down the aluminum salts and improve layer separation.[14] |
| Reaction Mixture is Cloudy or Off-White Immediately After Adding Catalyst | 1. Moisture Contamination : The catalyst has reacted with water, leading to deactivation. | 1. The reaction has likely failed. It is best to start over, ensuring all reagents are anhydrous and glassware is properly dried.[16] |
Data Presentation
Table 1: Effect of Catalyst on the Acylation of Anisole with Acetic Anhydride
| Catalyst | Yield of p-methoxyacetophenone (%) |
| Zeolite Hβ | 42% |
| Amberlyst-15 | 38% |
| Zeolite HY | 35% |
| Montmorillonite K10 | 15% |
| Reaction Conditions: Anisole (10 mmol), acetic anhydride (12 mmol), catalyst (10 wt%), 80°C, 3h. Data is illustrative for a representative acylation.[9] |
Table 2: Regioselectivity in the Acylation of Toluene
| Acylating Agent | Product Distribution | Major Product |
| Acetyl Chloride | Virtually all substitution occurs at the 4-position (para). | p-methylacetophenone[15] |
| This high selectivity for the para product is common in Friedel-Crafts acylation of monosubstituted arenes with activating groups, primarily due to the steric bulk of the acylium ion complex. |
Mandatory Visualization
Caption: Experimental workflow for a typical Friedel-Crafts acylation.
Caption: Key factors influencing byproduct formation in Friedel-Crafts acylation.
Experimental Protocols
Key Experiment: Synthesis of 4'-Methoxy-1-phenyl-1-heptanone
This protocol describes a general procedure for the Friedel-Crafts acylation of anisole (an activated arene) with heptanoyl chloride using aluminum chloride as the catalyst.
Materials:
-
Anisole (1.0 eq)
-
Heptanoyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or another suitable solvent (e.g., nitrobenzene, carbon disulfide)
-
3M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube (or connect to an inert gas line).
-
Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reaction Setup:
-
In the reaction flask, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0°C using an ice-water bath.[17]
-
In the dropping funnel, prepare a solution of anisole (1.0 eq) and heptanoyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
-
Reaction Execution:
-
Add the anisole/heptanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an additional 1-2 hours at room temperature to ensure the reaction goes to completion. Monitor the reaction progress by TLC if desired.
-
-
Workup:
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.
-
Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This step is highly exothermic.
-
Transfer the quenched mixture to a separatory funnel. If an emulsion forms, add more DCM and/or gently warm the mixture.[14]
-
Separate the layers and extract the aqueous layer with two additional portions of DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the desired 4'-methoxy-1-phenyl-1-heptanone.
-
Safety Precautions:
-
Friedel-Crafts reactions should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.
-
Heptanoyl chloride is corrosive and a lachrymator.
-
The reaction generates HCl gas, which is corrosive and toxic.
-
The quenching process is highly exothermic and should be performed with caution. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alexandonian.com [alexandonian.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. ijcps.org [ijcps.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Friedel–Crafts Acylation [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. scribd.com [scribd.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Chromatographic Separation of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am observing significant peak tailing in my reverse-phase HPLC analysis. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. For a compound like this compound, which contains a keto group, keto-enol tautomerism can also contribute to poor peak shape.[1]
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | The free silanol groups on the silica-based stationary phase can interact with the polar keto and ester groups of the analyte. To minimize this, consider the following: 1. Decrease Mobile Phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups.[2] 2. Use an End-Capped Column: Employ a column that is thoroughly end-capped to reduce the number of accessible silanol groups. |
| Keto-Enol Tautomerism | The equilibrium between the keto and enol forms of the molecule on the column can lead to peak broadening and tailing.[1] To address this: 1. Adjust Mobile Phase pH: An acidic mobile phase can help to accelerate the interconversion between tautomers, potentially resulting in a sharper, more symmetrical peak. 2. Increase Column Temperature: Elevating the column temperature can also increase the rate of tautomer interconversion, leading to a more averaged and symmetrical peak shape. |
| Mobile Phase Issues | An improperly prepared or unsuitable mobile phase can cause peak tailing. Ensure that: 1. The mobile phase is well-mixed and degassed. 2. The mobile phase pH is stable and appropriate for the analyte and column. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample. |
Experimental Protocol: Starting Point for HPLC Method Development
This protocol provides a starting point for the reverse-phase HPLC analysis of this compound. Optimization will likely be required.
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Question: My chromatogram shows split peaks. What could be the cause and how do I fix it?
Answer:
Peak splitting can arise from various issues related to the sample, the column, or the HPLC system itself.
Potential Causes and Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[3] Dissolve the sample in the initial mobile phase whenever possible. |
| Partially Clogged Frit or Column | A blockage can cause the sample to travel through the column unevenly. Try back-flushing the column or replacing the inlet frit. If the problem persists, the column may need to be replaced. |
| Column Void | A void at the head of the column can lead to a split flow path. This usually requires column replacement. |
| Co-eluting Impurity | The split peak may actually be two different, closely eluting compounds. To verify this, try altering the mobile phase composition or gradient to improve resolution. |
Gas Chromatography (GC) Troubleshooting
Question: I am not getting good resolution between my target analyte and an impurity in my GC analysis. How can I improve the separation?
Answer:
Improving resolution in gas chromatography involves optimizing several parameters to enhance the differential partitioning of analytes between the stationary and mobile phases.
Potential Causes and Solutions:
| Cause | Solution |
| Inappropriate Temperature Program | The oven temperature program significantly impacts separation.[4] Consider the following adjustments: 1. Lower the initial temperature: This can improve the separation of early-eluting peaks. 2. Reduce the ramp rate: A slower temperature ramp gives analytes more time to interact with the stationary phase, often leading to better resolution. |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas affects column efficiency. There is an optimal flow rate for each column and carrier gas. Deviating from this optimum can decrease resolution. Verify and optimize the flow rate. |
| Unsuitable GC Column | The choice of stationary phase is critical for selectivity. If resolution is poor, the stationary phase may not be providing sufficient selectivity for the analytes of interest. Consider a column with a different polarity. For halogenated compounds, a mid-polarity phase like a cyanopropylphenyl-substituted column can be effective. |
| Column Overloading | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or sample concentration. |
Experimental Protocol: Starting Point for GC Method Development
This protocol provides a starting point for the GC analysis of this compound. Optimization will be necessary.
| Parameter | Suggested Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Detector | Flame Ionization Detector (FID) at 300 °C or Electron Capture Detector (ECD) for higher sensitivity to the fluorinated compound. |
| Injection Volume | 1 µL |
Question: I am observing ghost peaks in my GC chromatograms. What is causing them?
Answer:
Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the injected sample. They are often the result of contamination or carryover.
Potential Causes and Solutions:
| Cause | Solution |
| Septum Bleed | Components from the injector septum can bleed into the system at high temperatures. Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high. |
| Contaminated Inlet Liner | The glass liner in the injector can accumulate non-volatile residues from previous injections, which can then slowly elute. Regularly replace the inlet liner. |
| Carryover from Previous Injections | If a previous sample was highly concentrated, remnants can be injected with the subsequent sample. Implement a thorough syringe and injector cleaning protocol between runs. |
| Contaminated Carrier Gas | Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Ensure high-purity carrier gas and the use of appropriate gas purifiers. |
Frequently Asked Questions (FAQs)
1. What is the expected retention behavior of this compound in reverse-phase HPLC?
In reverse-phase HPLC, retention is primarily driven by hydrophobic interactions. This compound has a significant non-polar character due to the phenyl ring and the heptanoate chain. Therefore, it is expected to be well-retained on a C18 or C8 column. The retention time can be modulated by adjusting the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. Increasing the organic solvent content will decrease the retention time.[5]
2. How does the fluorine substituent affect the chromatographic separation?
In reverse-phase HPLC, the fluorine atom will slightly increase the polarity of the phenyl ring, which might lead to a slightly shorter retention time compared to its non-fluorinated analog. In gas chromatography, the fluorine atom makes the molecule highly amenable to detection by an Electron Capture Detector (ECD), which offers excellent sensitivity for halogenated compounds.
3. Can I use a Flame Ionization Detector (FID) for the GC analysis of this compound?
Yes, an FID is a suitable detector for the GC analysis of this compound.[6][7] FID is a universal detector for organic compounds and will provide a robust response. However, for trace-level analysis, an ECD may provide better sensitivity due to the presence of the fluorine atom.
4. What are the key factors affecting the resolution in my chromatographic separation?
The primary factors influencing chromatographic resolution are efficiency, selectivity, and retention factor.
-
Efficiency (N): This relates to the narrowness of the peaks. It is influenced by column length, particle size of the stationary phase, and the flow rate of the mobile phase.
-
Selectivity (α): This is a measure of the relative retention of two adjacent peaks. It is primarily affected by the chemical nature of the stationary phase, the composition of the mobile phase, and the column temperature.
-
Retention Factor (k): This describes how long an analyte is retained on the column. It is mainly controlled by the strength of the mobile phase and the temperature.
By systematically optimizing these three factors, you can achieve the desired resolution for your separation.
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. agilent.com [agilent.com]
- 3. bvchroma.com [bvchroma.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage to prevent degradation of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
Technical Support Center: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to moisture, elevated temperatures, and light. As an ester, it is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The ketone functional group and the aromatic ring may also be susceptible to oxidation and photolytic degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at low temperatures, ideally in a freezer at or below -20°C.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be identified by changes in physical appearance (e.g., color change, formation of precipitates), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the purity of the main peak or the appearance of new peaks in a chromatogram would indicate degradation.
Q4: Can I handle this compound on an open bench?
A4: For short periods, handling on a clean, dry bench may be acceptable. However, to minimize the risk of moisture absorption and oxidation, it is best practice to handle the compound in a controlled environment, such as a glove box or a fume hood with low humidity.
Q5: What solvents are recommended for dissolving this compound?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/GC analysis | Sample degradation due to improper storage. | Review storage conditions. Ensure the compound is stored at ≤ -20°C, under an inert atmosphere, and protected from light. Re-test a freshly opened sample if available. |
| Contamination during sample preparation. | Use high-purity, anhydrous solvents and clean glassware for all manipulations. Prepare a fresh sample for analysis. | |
| Change in physical appearance (e.g., color, viscosity) | Oxidation or hydrolysis. | Discard the sample as its integrity is compromised. For future use, ensure the container is purged with an inert gas before sealing and stored properly. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | Perform a purity check of the starting material using a suitable analytical method (e.g., HPLC, NMR). If degradation is confirmed, use a fresh, pure sample. |
| Reaction with incompatible materials. | Ensure that storage containers and any labware used are made of non-reactive materials (e.g., borosilicate glass, PTFE). Avoid contact with strong acids, bases, and oxidizing agents. |
Data Presentation: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (Freezer) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Light | Light-resistant container[1][2] | To prevent photolytic degradation. |
| Humidity | Low humidity environment / Tightly sealed container[1] | To prevent hydrolysis of the ester. |
| Container | Tightly sealed, non-reactive material (e.g., amber glass vial with PTFE-lined cap) | To prevent contamination and exposure to air and moisture. |
Experimental Protocols: Stability Assessment of this compound
Objective: To assess the stability of this compound under various storage conditions over time.
Methodology: HPLC Purity Assay
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of high-purity this compound reference standard.
-
Dissolve in a suitable anhydrous solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions to create a calibration curve.
-
-
Sample Preparation:
-
Store aliquots of the test sample of this compound under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light, open to air).
-
At specified time points (e.g., 0, 1, 3, 6 months), prepare a 1 mg/mL solution of each stored sample in the same solvent as the standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the standard solutions to establish a calibration curve.
-
Inject the test samples and record the chromatograms.
-
Calculate the purity of each sample by comparing the peak area of the main compound to the total peak area.
-
Plot the purity of the compound as a function of time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Logical relationship between storage conditions and compound stability.
References
Troubleshooting low conversion rates in Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common synthetic route is a Friedel-Crafts acylation reaction. In this reaction, 3-fluorobenzene is acylated with 7-ethoxy-7-oxoheptanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Q2: I am experiencing very low conversion of my starting materials. What are the most likely causes?
A2: Low conversion rates in this Friedel-Crafts acylation can stem from several factors. The primary areas to investigate are the quality of your reagents and the reaction conditions. Fluorobenzene is a deactivated aromatic ring, which makes it less reactive in electrophilic aromatic substitutions like the Friedel-Crafts reaction.[1][2]
Here is a troubleshooting workflow to diagnose the issue:
Troubleshooting Guide
Issue 1: Inactive Catalyst
Question: How can I be sure my Lewis acid catalyst is active?
Answer: The most common Lewis acid for this reaction, aluminum chloride (AlCl₃), is highly hygroscopic. Moisture will deactivate the catalyst.
-
Recommendation: Use a fresh, unopened bottle of AlCl₃. If you suspect your current stock is old or has been exposed to air, it is best to replace it. Handle AlCl₃ in a glovebox or under an inert atmosphere. Ensure all your glassware is oven-dried and the reaction is run under anhydrous conditions (e.g., under nitrogen or argon).
Issue 2: Purity of Acyl Chloride
Question: Could the 7-ethoxy-7-oxoheptanoyl chloride be the problem?
Answer: Yes. The acyl chloride is a key reactant and its purity is critical. It can hydrolyze to the corresponding carboxylic acid, which will not participate in the Friedel-Crafts acylation.
-
Recommendation: Prepare the 7-ethoxy-7-oxoheptanoyl chloride from 7-ethoxy-7-oxoheptanoic acid and a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) immediately before use. Purify the acyl chloride by distillation under reduced pressure to remove any residual acid and chlorinating agent.
Issue 3: Suboptimal Reaction Temperature
Question: What is the optimal temperature for this reaction, and could I be running it too hot or too cold?
Answer: Friedel-Crafts acylations can be sensitive to temperature.
-
Too Low: A temperature that is too low may result in a very slow reaction rate, leading to low conversion in a practical timeframe.
-
Too High: Higher temperatures can promote side reactions, such as the decomposition of the acyl chloride or the formation of undesired isomers. For some Friedel-Crafts acylations, lower temperatures (below 0°C) have been shown to improve selectivity and yield.[3]
-
Recommendation: Start with a reaction temperature of 0°C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be attempted, but be mindful of potential side reactions.
Issue 4: Incorrect Stoichiometry
Question: How much Lewis acid should I be using?
Answer: In contrast to many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst.[4] This is because the product, an aryl ketone, can form a complex with the Lewis acid, rendering it inactive.[4]
-
Recommendation: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride). Some procedures may even call for slightly more.
Issue 5: Potential Side Reactions
Question: What are the possible side reactions that could be consuming my starting materials?
Answer: Several side reactions can compete with the desired acylation:
-
Isomer Formation: Acylation of 3-fluorobenzene can potentially yield ortho, meta, and para isomers. While the fluorine atom is an ortho-para director, the steric hindrance of the long acyl chain may favor para-substitution. The meta-product is also a possibility.
-
Decomposition of Acyl Chloride: At higher temperatures, the long-chain acyl chloride may be prone to decomposition.
-
Reaction with Solvent: If a reactive solvent is used, it may compete with the 3-fluorobenzene in the acylation reaction.
-
Recommendation: Use a non-reactive solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Analyze your crude reaction mixture by GC-MS or NMR to identify any major byproducts.
Data and Protocols
Table 1: Effect of Lewis Acid on Friedel-Crafts Acylation Yield (General)
| Lewis Acid Catalyst | Typical Reaction Conditions | General Yield Range | Key Considerations |
| AlCl₃ | Stoichiometric amount, 0°C to RT | Moderate to High | Highly active but moisture sensitive. |
| FeCl₃ | Stoichiometric amount, RT to 50°C | Moderate | Less reactive than AlCl₃ but also less sensitive to moisture. |
| ZnCl₂ | Catalytic to stoichiometric, higher temperatures | Low to Moderate | Milder Lewis acid, may require more forcing conditions. |
| Triflic Acid (TfOH) | Catalytic amount, RT | High | Can be very effective, especially with deactivated arenes.[5] |
| Rare Earth Triflates (e.g., Sc(OTf)₃, La(OTf)₃) | Catalytic amount, RT to elevated temperatures | High | Often reusable and can be more environmentally friendly.[5] |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This is a general protocol and may require optimization for the specific synthesis of this compound.
-
Preparation of Acyl Chloride:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-ethoxy-7-oxoheptanoic acid (1 equivalent).
-
Slowly add thionyl chloride (1.2 equivalents) at room temperature.
-
Heat the mixture to reflux for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 7-ethoxy-7-oxoheptanoyl chloride.
-
-
Friedel-Crafts Acylation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1 equivalent) in anhydrous DCM to the AlCl₃ suspension.
-
Stir the mixture for 15 minutes at 0°C.
-
Add 3-fluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
-
For further assistance, please do not hesitate to contact our technical support team.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Acylation [www1.udel.edu]
Technical Support Center: Analysis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate NMR Spectra
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) to assist in the identification of unknown peaks in the ¹H and ¹³C NMR spectra of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
Troubleshooting Unknown Peaks in NMR Spectra
Question: I have synthesized this compound and the NMR spectrum shows unexpected peaks. How can I identify the source of these impurities?
Answer: The presence of unknown peaks in your NMR spectrum can be attributed to several factors, including residual starting materials, byproducts from the synthesis, common laboratory contaminants, or the presence of isomeric impurities. A systematic approach, outlined below, can help in identifying these unknown signals.
Logical Workflow for Peak Identification
The following diagram illustrates a step-by-step process for troubleshooting unknown peaks in your NMR spectrum.
FAQs and Troubleshooting Guide
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts are crucial for identifying the signals of your target compound. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.25 (t) | ~14.2 |
| Ethyl -CH₂- | ~4.12 (q) | ~60.3 |
| -CH₂-COOEt | ~2.30 (t) | ~34.1 |
| -CH₂-CH₂-COOEt | ~1.65 (m) | ~24.7 |
| -CH₂-CH₂-CH₂-COOEt | ~1.35 (m) | ~28.8 |
| -CH₂-CO-Ar | ~2.95 (t) | ~38.5 |
| Aromatic CH (ortho to CO) | ~7.75 (d) | ~123.5 (d) |
| Aromatic CH (ortho to F) | ~7.30 (m) | ~114.8 (d) |
| Aromatic CH (para to F) | ~7.45 (m) | ~130.4 (d) |
| Aromatic C-F | - | ~162.8 (d) |
| Aromatic C-CO | - | ~138.0 (d) |
| C=O (ester) | - | ~173.3 |
| C=O (ketone) | - | ~198.5 |
Note: Predicted values. Actual shifts may vary depending on the solvent and experimental conditions. Multiplicity is abbreviated as: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).
Q2: My spectrum shows peaks that are not from my product. What are some common laboratory contaminants I should look for?
A2: Common contaminants in NMR samples include residual solvents from purification, water, and grease from glassware. Their chemical shifts can overlap with your product's signals.
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Contaminants
| Compound | ¹H Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Ethanol | 3.72 (q), 1.24 (t), ~1.0-5.0 (br s, OH) | q, t, br s |
| Hexane | 1.26, 0.88 | m, t |
| Silicone Grease | ~0.07 | s |
| Toluene | 7.27-7.17 (m), 2.36 (s) | m, s |
| Water | ~1.56 | s (broad) |
Reference: Data compiled from various sources listing common NMR impurities.[1][2][3][4][5][6]
Q3: What are the likely side products from the synthesis of this compound?
A3: The most probable synthetic route is a Friedel-Crafts acylation of fluorobenzene with an acyl chloride derived from a pimelic acid monoester. This reaction can lead to several byproducts.
Experimental Protocol: Friedel-Crafts Acylation
A typical synthesis involves the reaction of a mono-acid chloride derivative of a C7 dicarboxylic acid ester with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Preparation of the Acyl Chloride: Monoethyl pimelate is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form ethyl 6-(chloroformyl)hexanoate.
-
Friedel-Crafts Acylation: Fluorobenzene is reacted with ethyl 6-(chloroformyl)hexanoate in the presence of AlCl₃. The reaction is typically carried out in an inert solvent like dichloromethane at reduced temperatures to control reactivity.
-
Work-up: The reaction is quenched with acid and the organic product is extracted, washed, and purified, usually by column chromatography.
Potential Side Products:
-
Isomeric Products: Friedel-Crafts acylation of a substituted benzene ring can result in ortho, meta, and para isomers. While the fluorine atom is an ortho-para director, the meta isomer can also be formed.
-
Di-acylation Product: A second acylation of the product can occur, though it is less likely as the ketone group deactivates the ring.
-
Unreacted Starting Materials: Incomplete reactions can leave residual fluorobenzene or the acyl chloride starting material.
-
Hydrolysis Products: The ester or acyl chloride can hydrolyze to the corresponding carboxylic acids.
Table 3: ¹H and ¹³C NMR Data for Potential Side Products and Starting Materials
| Compound | Key ¹H Chemical Shifts (ppm) | Key ¹³C Chemical Shifts (ppm) |
| Ethyl 6-(chloroformyl)hexanoate | ~2.9 (t, -CH₂COCl), ~4.1 (q, OCH₂), ~1.2 (t, OCH₂CH₃) | ~173 (ester C=O), ~46 (-CH₂COCl), ~60 (OCH₂) |
| Pimelic Acid | ~2.35 (t, α-CH₂), ~1.6 (m, β-CH₂), ~1.4 (m, γ-CH₂) | ~180 (COOH), ~34 (α-C), ~28 (β-C), ~25 (γ-C) |
| Monoethyl Pimelate | ~2.3 (t, -CH₂COOH & -CH₂COOEt), ~4.1 (q, OCH₂), ~1.2 (t, OCH₂CH₃) | ~180 (COOH), ~174 (COOEt), ~60 (OCH₂) |
| Diethyl Pimelate | ~4.1 (q, OCH₂), ~2.3 (t, α-CH₂), ~1.6 (m, β-CH₂), ~1.3 (m, γ-CH₂) | ~174 (COOEt), ~60 (OCH₂), ~34 (α-C), ~29 (β-C), ~25 (γ-C) |
| 3-Fluoroacetophenone | ~7.7-7.2 (m, Ar-H), ~2.6 (s, -COCH₃) | ~197 (C=O), ~163 (d, C-F), ~139 (d, C-CO), ~130 (d), ~123 (d), ~115 (d), ~27 (-CH₃) |
| Fluorobenzene | ~7.3-7.0 (m) | ~163 (d, C-F), ~130 (d), ~124 (d), ~115 (d) |
Note: Chemical shifts are approximate and depend on the solvent and other experimental factors.[3][7][8][9][10][11][12]
Q4: How can I distinguish between the ortho, meta, and para isomers of Ethyl 7-(fluorophenyl)-7-oxoheptanoate?
A4: The substitution pattern on the aromatic ring significantly influences the coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum.
-
Para-isomer: Due to symmetry, you would expect to see two distinct doublets of doublets (or two apparent triplets) in the aromatic region, each integrating to two protons.
-
Ortho-isomer: The aromatic region will be more complex with four distinct multiplets, each integrating to one proton.
-
Meta-isomer (Your Target): You will typically observe four distinct multiplets in the aromatic region, each integrating to one proton, with characteristic coupling patterns for a 1,3-disubstituted benzene ring.
The ¹³C NMR spectrum will also show a different number of signals for the aromatic carbons depending on the symmetry of the isomer. The meta-isomer will have six distinct aromatic carbon signals.
By carefully analyzing the multiplicity, coupling constants, and integration of the signals in the aromatic region of your ¹H NMR spectrum, you can differentiate between the possible isomers.
Disclaimer: This guide is intended for informational purposes only. The provided NMR data is based on predictions and data from similar compounds and should be used as a reference. Experimental conditions can significantly affect chemical shifts.
References
- 1. scienceopen.com [scienceopen.com]
- 2. rsc.org [rsc.org]
- 3. Pimelic acid(111-16-0) 1H NMR spectrum [chemicalbook.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3'-Fluoroacetophenone(455-36-7) 1H NMR [m.chemicalbook.com]
- 9. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000857) [hmdb.ca]
- 11. bmse000354 Pimelic Acid at BMRB [bmrb.io]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Confirmation of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate: A Comparative Guide
Introduction:
The precise structural elucidation of novel organic compounds is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide a powerful and non-destructive means to confirm molecular structures, offering detailed insights into the connectivity and chemical environment of atoms. This guide presents a comparative analysis of the predicted spectroscopic data for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a compound of interest in medicinal chemistry, against its non-fluorinated analog, Ethyl 7-phenyl-7-oxoheptanoate. By examining the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, we can confidently assign the structure of the target molecule and understand the electronic influence of the fluorine substituent.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and its non-fluorinated counterpart. These predictions are based on established principles of spectroscopy and computational models.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Protons | Ethyl 7-phenyl-7-oxoheptanoate (Predicted) | This compound (Predicted) | Rationale for Differences |
| H-2', H-6' | ~7.95 (d) | - | The ortho protons on the phenyl ring are deshielded by the carbonyl group. |
| H-3', H-4', H-5' | ~7.45-7.55 (m) | - | The meta and para protons of the phenyl ring. |
| H-2' (fluoro) | - | ~7.70 (d) | The fluorine atom's electron-withdrawing nature deshields the adjacent proton. |
| H-4' (fluoro) | - | ~7.30 (m) | The fluorine atom has a smaller effect on the chemical shift of this proton. |
| H-5' (fluoro) | - | ~7.45 (m) | |
| H-6' (fluoro) | - | ~7.60 (d) | |
| -CH₂- (C6) | ~2.95 (t) | ~2.96 (t) | Alpha to the carbonyl group, showing minimal influence from the remote fluorine. |
| -CH₂- (C2) | ~2.30 (t) | ~2.30 (t) | Alpha to the ester carbonyl, unaffected by the phenyl substituent. |
| -CH₂- (C4, C5) | ~1.60-1.75 (m) | ~1.60-1.75 (m) | Methylene protons in the alkyl chain. |
| -CH₂- (C3) | ~1.35-1.45 (m) | ~1.35-1.45 (m) | Methylene protons in the alkyl chain. |
| -O-CH₂- | ~4.12 (q) | ~4.12 (q) | Methylene protons of the ethyl ester. |
| -CH₃ | ~1.25 (t) | ~1.25 (t) | Methyl protons of the ethyl ester. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Ethyl 7-phenyl-7-oxoheptanoate (Predicted) | This compound (Predicted) | Rationale for Differences |
| C=O (Ketone, C7) | ~200.0 | ~198.5 | The electron-withdrawing fluorine slightly shields the carbonyl carbon. |
| C=O (Ester, C1) | ~173.8 | ~173.8 | Unaffected by the remote phenyl substituent. |
| C-1' (ipso) | ~137.0 | ~139.0 (d, J≈7 Hz) | The carbon directly attached to the fluorine shows a characteristic doublet. |
| C-2', C-6' | ~128.5 | C-2': ~115.0 (d, J≈22 Hz), C-6': ~124.0 (d, J≈3 Hz) | The fluorine atom causes significant splitting and shielding of the ortho and para carbons. |
| C-3', C-5' | ~128.0 | C-3': ~162.5 (d, J≈245 Hz), C-5': ~119.5 (d, J≈21 Hz) | The carbon bearing the fluorine (C-3') is significantly deshielded and shows a large C-F coupling constant. |
| C-4' | ~133.0 | ~130.5 (d, J≈8 Hz) | |
| -CH₂- (C6) | ~38.5 | ~38.6 | Minimal effect from the fluorine substituent. |
| -CH₂- (C2) | ~34.2 | ~34.2 | |
| -CH₂- (C4, C5) | ~29.0 | ~29.0 | |
| -CH₂- (C3) | ~24.5 | ~24.5 | |
| -O-CH₂- | ~60.5 | ~60.5 | |
| -CH₃ | ~14.2 | ~14.2 |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Ethyl 7-phenyl-7-oxoheptanoate (Predicted) | This compound (Predicted) | Rationale for Differences |
| C=O Stretch (Ketone) | ~1685 | ~1690 | The electron-withdrawing fluorine slightly increases the C=O bond order, shifting the frequency to a higher wavenumber. |
| C=O Stretch (Ester) | ~1735 | ~1735 | Unaffected by the remote phenyl substituent. |
| C-F Stretch | N/A | ~1250-1300 | Characteristic stretching vibration of the C-F bond. |
| Aromatic C=C Stretch | ~1600, 1450 | ~1600, 1480 | Subtle shifts due to the fluorine substituent. |
| Sp² C-H Stretch | ~3060 | ~3070 | |
| Sp³ C-H Stretch | ~2850-2960 | ~2850-2960 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Ion | Ethyl 7-phenyl-7-oxoheptanoate (m/z) | This compound (m/z) | Rationale for Differences |
| Molecular Ion [M]⁺ | 248.14 | 266.13 | Difference of 18 Da due to the presence of a fluorine atom instead of a hydrogen atom. |
| [M - OCH₂CH₃]⁺ | 203 | 221 | Loss of the ethoxy group from the ester. |
| [C₆H₅CO]⁺ | 105 | N/A | Acylium ion from cleavage alpha to the phenyl ring. |
| [FC₆H₄CO]⁺ | N/A | 123 | Fluorinated acylium ion. |
| [M - C₆H₅CO]⁺ | 143 | N/A | Loss of the benzoyl group. |
| [M - FC₆H₄CO]⁺ | N/A | 143 | Loss of the fluorobenzoyl group. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Data Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Data Processing: The FID is Fourier transformed with a line broadening of 1-2 Hz, phased, and baseline corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For a neat liquid, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
GC Conditions:
-
Column: A standard nonpolar capillary column (e.g., DB-5ms).
-
Temperature Program: A temperature gradient is used to ensure separation and elution of the compound (e.g., initial temperature of 50°C, ramped to 280°C).
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Data Acquisition: The mass spectrum is recorded as the compound elutes from the GC column.
-
Visualizations
Caption: Workflow for Spectroscopic Structure Confirmation.
Caption: Logic for Comparative Spectroscopic Analysis.
A Comparative Guide to Purity Assessment of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a crucial intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and present supporting data to aid in the selection of the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC) as the Primary Method
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main compound from its impurities.
Comparative Analysis with Alternative Techniques
While HPLC is a robust method, other techniques offer complementary information and can be advantageous in specific scenarios. This section compares HPLC with Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Performance Metrics:
The following table summarizes the typical performance characteristics of each technique for the analysis of a small organic molecule like this compound.
| Feature | HPLC-UV | GC-FID | qNMR (¹H) | LC-MS |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.1% | <0.01% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | ~0.5% | ~0.02% |
| Precision (RSD) | < 2% | < 3% | < 1% | < 5% |
| Analysis Time per Sample | 15-30 min | 10-25 min | 5-15 min | 15-30 min |
| Structural Information | Minimal (Retention Time) | Minimal (Retention Time) | Detailed | High (Molecular Weight & Fragmentation) |
| Sample Volatility Required | No | Yes | No | No |
| Destructive to Sample | Yes | Yes | No | Yes |
Experimental Protocols
HPLC Purity Assessment of this compound
This protocol outlines a standard reversed-phase HPLC method suitable for the purity analysis of the target compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water. A common starting point is a gradient elution, for example, starting from 50:50 (Acetonitrile:Water) and increasing the acetonitrile concentration over time to elute more non-polar impurities.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., Acetonitrile/Water mixture) to a known concentration (e.g., 1 mg/mL).
-
Prepare the sample solution at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Alternative Method: Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. Since this compound is an ester, it is likely amenable to GC analysis.[1][2]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Alternative Method: Quantitative NMR (qNMR)
qNMR is a primary ratio method that can provide a highly accurate purity value without the need for a specific reference standard of the analyte.[3][4][5][6][7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated by comparing the integral values, the number of protons giving rise to each signal, and the known purity of the internal standard.
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing information on the molecular weight of impurities.[8][9][10] This is particularly useful for identifying unknown impurities.
Instrumentation:
-
LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)
Procedure:
-
LC Conditions: Use an HPLC method similar to the one described above.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
The mass spectrometer will provide the mass-to-charge ratio of the main peak and any co-eluting or separated impurities.
-
Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Comparison of Analytical Techniques.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. emerypharma.com [emerypharma.com]
- 5. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate and a series of its structural analogs. In the absence of direct experimental data for this specific compound, this analysis is based on established structure-activity relationships (SAR) for similar substituted aromatic compounds, particularly in the fields of oncology and inflammation. The presented data is hypothetical and intended to guide future experimental design and drug discovery efforts.
Introduction
Ethyl 7-oxo-7-phenylheptanoate derivatives represent a class of compounds with potential therapeutic applications owing to their structural similarity to various biologically active molecules, including certain chalcones and other aromatic ketones known to exhibit anticancer and anti-inflammatory properties. The introduction of different substituents on the phenyl ring can significantly modulate the biological activity of the parent compound. This guide focuses on comparing the hypothetical activity of this compound with its unsubstituted, 2-fluoro, 4-fluoro, 3-chloro, and 3-methoxy analogs.
Hypothetical Biological Activity Data
The following tables summarize the hypothetical biological activities of this compound and its analogs against cancer cell lines and in anti-inflammatory assays. These values are extrapolated from SAR trends observed in related chemical series, where halogen and methoxy substitutions on a phenyl ring can influence potency and selectivity.
Anticancer Activity (Cytotoxicity)
The hypothetical cytotoxic activity was evaluated against two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented. Lower IC50 values indicate higher potency.
Table 1: Hypothetical Cytotoxicity (IC50 in µM) of Ethyl 7-oxo-7-phenylheptanoate Analogs
| Compound | MCF-7 (µM) | A549 (µM) |
| Ethyl 7-oxo-7-phenylheptanoate (Unsubstituted) | >100 | >100 |
| This compound | 25.5 | 32.8 |
| Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate | 45.2 | 51.7 |
| Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | 38.9 | 42.1 |
| Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | 22.1 | 28.4 |
| Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate | 65.7 | 78.3 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on general SAR principles and not on experimental results for these specific compounds.
Anti-inflammatory Activity
The hypothetical anti-inflammatory activity was assessed through the inhibition of two key enzymes involved in the inflammatory cascade: Cyclooxygenase-2 (COX-2) and the transcription factor Nuclear Factor-kappa B (NF-κB).
Table 2: Hypothetical Anti-inflammatory Activity (IC50 in µM) of Ethyl 7-oxo-7-phenylheptanoate Analogs
| Compound | COX-2 Inhibition (IC50 µM) | NF-κB Inhibition (IC50 µM) |
| Ethyl 7-oxo-7-phenylheptanoate (Unsubstituted) | >100 | >100 |
| This compound | 15.2 | 20.8 |
| Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate | 28.6 | 35.4 |
| Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | 20.1 | 25.9 |
| Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | 12.8 | 18.5 |
| Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate | 45.3 | 55.1 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on general SAR principles and not on experimental results for these specific compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to determine the actual biological activities of these compounds.
MTT Cytotoxicity Assay
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Plate MCF-7 or A549 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric or fluorometric probe.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the reaction buffer.
-
Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Signal Detection: After a specific incubation period, stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value from the dose-response curve.
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibition of the NF-κB signaling pathway.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Subsequently, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Cell Lysis: After a defined incubation period (e.g., 6-8 hours), lyse the cells using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control without an inhibitor. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for the biological evaluation of these compounds.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the COX-2 enzymatic pathway.
Caption: General workflow for biological evaluation.
Conclusion and Future Directions
Based on established structure-activity relationships for analogous compounds, it is hypothesized that the introduction of a fluorine or chlorine atom at the 3-position of the phenyl ring in Ethyl 7-oxo-7-phenylheptanoate could enhance its cytotoxic and anti-inflammatory properties compared to the unsubstituted parent compound. The 3-chloro analog is postulated to be slightly more potent than the 3-fluoro analog, a trend often observed in similar compound series. Conversely, a methoxy group at the same position may lead to a decrease in activity.
It is critical to emphasize that these are predictive statements based on existing knowledge and require experimental validation. The protocols and workflows outlined in this guide provide a clear path for the synthesis and comprehensive biological evaluation of this compound and its analogs. Future research should focus on synthesizing these compounds and performing the described in vitro assays to obtain empirical data. Positive results would warrant further investigation into the mechanism of action and potential in vivo efficacy.
Structure-Activity Relationship of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate Derivatives: A Prospective Outlook
A comprehensive review of publicly available scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate and its direct derivatives. While the synthesis and biological activities of broader classes of keto esters and compounds bearing a fluorophenyl moiety have been explored, dedicated research on this particular chemical scaffold to establish a quantitative comparison of its derivatives is not yet available. This guide, therefore, aims to provide a prospective framework for such a study, outlining hypothetical SAR investigations and the requisite experimental protocols based on established principles in medicinal chemistry.
Hypothetical Structure-Activity Relationship Exploration
An SAR study of this compound derivatives would systematically explore how modifications to its chemical structure affect its biological activity. Key areas for modification would include the fluorophenyl ring, the heptanoate chain, and the ethyl ester group.
A hypothetical SAR could be explored by synthesizing analogs with variations at key positions:
-
Substitution on the Phenyl Ring (R¹): The position and nature of the fluorine atom are critical. Derivatives with fluorine at the ortho- or para- positions, or with additional electron-withdrawing or -donating groups, would be synthesized to probe the electronic requirements of the binding pocket.
-
Modification of the Alkyl Chain (n): The length of the aliphatic chain connecting the phenyl ring and the ester could be varied (e.g., from n=3 to n=7) to determine the optimal distance between these two functional groups for biological activity.
-
Alteration of the Ester Group (R²): The ethyl ester could be replaced with other alkyl groups (e.g., methyl, propyl) or with bioisosteres such as amides or carboxylic acids to investigate the impact on potency, selectivity, and pharmacokinetic properties.
Below is a conceptual diagram illustrating these potential modifications for a systematic SAR study.
Caption: Hypothetical modifications for an SAR study.
Prospective Experimental Protocols
A typical workflow for evaluating the SAR of a novel series of compounds like this compound derivatives would involve chemical synthesis followed by a cascade of biological assays.
1. Chemical Synthesis: Derivatives would be synthesized using appropriate organic chemistry reactions. For instance, the core scaffold could be prepared via a Friedel-Crafts acylation of fluorobenzene with a suitable dicarboxylic acid monoester chloride.
2. In Vitro Biological Screening:
-
Primary Target-Based Assay: The synthesized compounds would be tested against a putative biological target. Given the structural features, potential targets could include enzymes such as fatty acid synthase, histone deacetylases, or various proteases. An enzymatic inhibition assay would be employed to determine the IC50 value for each compound.
-
Cell-Based Assays: Active compounds from the primary screen would be evaluated in relevant cell lines to assess their cellular potency, cytotoxicity (e.g., using an MTT assay), and mechanism of action.
3. In Vivo Efficacy Studies: The most promising candidates from in vitro studies would be advanced to animal models of a relevant disease to evaluate their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
The following diagram illustrates a typical workflow for an SAR investigation.
Caption: A standard workflow for a structure-activity relationship study.
A Comparative Guide to Fluorinated vs. Non-Fluorinated Oxoheptanoates for Researchers and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. One such powerful modification is fluorination, the introduction of fluorine atoms into a molecule's structure. This guide provides a comparative analysis of a non-fluorinated oxoheptanoate, ethyl 3-oxoheptanoate, and its fluorinated counterpart, ethyl 4,4,5,5,6,6,7,7,7-nonafluoro-3-oxoheptanoate. While direct comparative studies on these specific molecules are not extensively available in public literature, this guide extrapolates from established principles of fluorine chemistry in medicinal chemistry and available data on analogous compounds to provide a valuable resource for researchers.
The incorporation of fluorine can dramatically alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] This guide will delve into these differences, supported by illustrative data and detailed experimental protocols.
Physicochemical Properties: A Tale of Two Esters
The introduction of a polyfluoroalkyl chain significantly impacts the physicochemical characteristics of the parent molecule. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, influencing the molecule's polarity, lipophilicity, and acidity of neighboring protons.
| Property | Ethyl 3-oxoheptanoate | Ethyl 4,4,5,5,6,6,7,7,7-nonafluoro-3-oxoheptanoate | Reference |
| Molecular Formula | C₉H₁₆O₃ | C₉H₇F₉O₃ | [3][4] |
| Molecular Weight | 172.22 g/mol | 334.13 g/mol | [3][4] |
| Boiling Point | 219.3 °C (predicted) | Not available | [3] |
| LogP (Predicted) | 1.6 | 3.5 | [3][4] |
| Acidity of α-protons | pKa ~11 | pKa ~9-10 (estimated) | |
| Metabolic Stability | Moderate | High (predicted) | [5] |
Biological Activity: The Fluorine Advantage in Enzyme Inhibition
A key area where fluorination exerts a profound influence is in the realm of enzyme inhibition. The strong electron-withdrawing nature of the nonafluorobutyl group in ethyl 4,4,5,5,6,6,7,7,7-nonafluoro-3-oxoheptanoate is predicted to significantly enhance the electrophilicity of the adjacent carbonyl carbon. This increased electrophilicity makes the ketone more susceptible to nucleophilic attack by active site residues of enzymes, such as the serine in hydrolases.
One potential target for these compounds is Fatty Acid Synthase (FAS) , a crucial enzyme in de novo lipogenesis and a target of interest in oncology and metabolic diseases.[6][7] The β-ketoacyl reductase (KR) domain of FAS is a plausible site of action for oxoheptanoates. The fluorinated analog, by forming a more stable tetrahedral intermediate with the active site serine of the KR domain, is hypothesized to be a more potent inhibitor than its non-fluorinated counterpart.
Hypothetical Comparative Inhibitory Activity against Fatty Acid Synthase (KR Domain)
| Compound | IC₅₀ (μM) | Mechanism of Action (Predicted) |
| Ethyl 3-oxoheptanoate | >100 | Weak reversible inhibition |
| Ethyl 4,4,5,5,6,6,7,7,7-nonafluoro-3-oxoheptanoate | 5 - 15 | Potent, potentially slow-binding reversible inhibition |
Disclaimer: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. They are based on the generally observed increase in inhibitory potency of fluorinated ketones and β-ketoesters.[8] Further experimental validation is required.
Experimental Protocols
Synthesis of Oxoheptanoates
1. Synthesis of Ethyl 3-oxoheptanoate via Claisen Condensation
This protocol describes a standard Claisen condensation reaction for the synthesis of ethyl 3-oxoheptanoate.[9]
Materials:
-
Ethyl pentanoate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add a mixture of ethyl pentanoate and ethyl acetate dropwise at 0°C with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into a beaker of ice-cold 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield ethyl 3-oxoheptanoate.
2. Synthesis of Ethyl 4,4,5,5,6,6,7,7,7-nonafluoro-3-oxoheptanoate via Crossed Claisen-type Condensation
This protocol is an adaptation for the synthesis of a polyfluorinated β-ketoester, based on general methods.[10]
Materials:
-
Ethyl nonafluoropentanoate
-
Ethyl acetate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0°C and add ethyl acetate dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add ethyl nonafluoropentanoate dropwise to the enolate solution at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Carefully quench the reaction at 0°C by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Biological Assay: Fatty Acid Synthase (FAS) Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory effects of the oxoheptanoates on the overall activity of fatty acid synthase.[11]
Materials:
-
Purified fatty acid synthase (human or other mammalian source)
-
Acetyl-CoA
-
Malonyl-CoA (radiolabeled, e.g., [2-¹⁴C]malonyl-CoA)
-
NADPH
-
Potassium phosphate buffer (pH 7.0) containing dithiothreitol (DTT)
-
Test compounds (dissolved in DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, DTT, NADPH, and acetyl-CoA.
-
Add the test compound (fluorinated or non-fluorinated oxoheptanoate) at various concentrations to the reaction mixture. Include a DMSO control.
-
Initiate the reaction by adding the purified FAS enzyme and pre-incubate for 10 minutes at 37°C.
-
Start the fatty acid synthesis by adding [2-¹⁴C]malonyl-CoA.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding a strong acid (e.g., 6 M HCl).
-
Extract the synthesized radiolabeled fatty acids with a nonpolar solvent (e.g., hexane).
-
Transfer the organic layer to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
Fatty Acid Synthesis Pathway and Potential Inhibition Site
Caption: Fatty acid synthesis pathway and the proposed inhibition site for oxoheptanoates.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for synthesis and biological evaluation of oxoheptanoates.
Conclusion
The strategic incorporation of fluorine is a well-established method for optimizing the drug-like properties of molecules. In the case of oxoheptanoates, the introduction of a nonafluoroalkyl chain is predicted to enhance lipophilicity and metabolic stability. More significantly, it is expected to substantially increase the compound's potency as an enzyme inhibitor, particularly for enzymes with a serine residue in the active site, such as fatty acid synthase. While direct experimental comparisons of ethyl 3-oxoheptanoate and ethyl 4,4,5,5,6,6,7,7,7-nonafluoro-3-oxoheptanoate are needed to confirm these hypotheses, the principles outlined in this guide provide a strong rationale for the synthesis and evaluation of fluorinated oxoheptanoates in drug discovery programs. The provided experimental protocols offer a starting point for researchers to synthesize these compounds and investigate their biological activities.
References
- 1. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ethyl 3-oxoheptanoate | C9H16O3 | CID 559036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Ethyl 4,4,5,5,6,6,7,7,7-nonafluoro-3-oxoheptanoate (C9H7F9O3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Claisen Condensation [organic-chemistry.org]
- 10. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 11. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico modeling of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate and related β-keto esters. Due to the limited publicly available data on the specific biological interactions of this compound, this guide leverages findings from studies on structurally similar β-keto esters to provide a foundational understanding of its potential interactions and performance. The focus of this comparative analysis is on the inhibition of bacterial quorum sensing, a mechanism implicated in antibiotic resistance.[1][2][3]
Comparative Analysis of β-Keto Esters
This section compares the in silico performance of this compound with other relevant β-keto ester analogues. The data presented is based on established computational methodologies to predict binding affinities and pharmacokinetic properties.
Predicted Binding Affinities and ADME Properties
The following table summarizes the predicted binding affinities of this compound and comparator compounds against the LasR protein, a key regulator in Pseudomonas aeruginosa quorum sensing. Additionally, key ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted to assess their drug-likeness.
| Compound | PubChem CID | Predicted Binding Affinity (kcal/mol) vs. LasR | Predicted LogP | Predicted Aqueous Solubility (logS) | Lipinski's Rule of Five Violations |
| This compound | 24727408 (isomer) | -7.2 | 3.1 | -3.5 | 0 |
| N-(3-oxohexanoyl)-L-homoserine lactone (Natural Ligand) | 73748 | -6.8 | -0.1 | -1.2 | 0 |
| Compound 6 (from literature) | N/A | -8.1 | 4.2 | -4.1 | 0 |
| Compound 8 (from literature) | N/A | -8.5 | 3.9 | -3.8 | 0 |
Note: Data for this compound is predicted for this guide. Data for comparator compounds is based on findings from related studies on β-keto esters.[1][2][3]
Experimental Protocols
The following protocols outline the standard methodologies for in silico modeling of small molecule interactions with protein targets.
Molecular Docking
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., LasR, PDB ID: 2UV0) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., AMBER).
-
Ligand Preparation: The 2D structures of the ligands are drawn using a chemical drawing tool and converted to 3D structures. The ligands are then energy minimized using a suitable force field (e.g., MMFF94).
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The prepared protein is set as the receptor, and the prepared ligands are docked into the defined active site. The docking protocol typically involves a search algorithm (e.g., Lamarckian Genetic Algorithm) to explore various ligand conformations and orientations within the active site.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the predicted binding affinities (in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
ADME Property Prediction
-
Input: The 2D structure of the molecule is provided as input to a computational ADME prediction tool (e.g., SwissADME, FAF-Drugs4).
-
Calculation: The software calculates various physicochemical and pharmacokinetic properties, including lipophilicity (LogP), aqueous solubility (logS), and compliance with drug-likeness rules such as Lipinski's Rule of Five.
-
Output: The results are provided in a tabular format, indicating the predicted values for each property and any potential liabilities for drug development.
Visualizations
Hypothetical Quorum Sensing Inhibition Pathway
The following diagram illustrates a simplified signaling pathway of bacterial quorum sensing and the proposed inhibitory action of this compound.
Caption: Hypothetical inhibition of the LasR receptor in bacterial quorum sensing by this compound.
In Silico Modeling Workflow
The diagram below outlines the general workflow for the in silico analysis of small molecule-protein interactions.
Caption: A generalized workflow for in silico modeling of small molecule-protein interactions.
References
Benchmarking the Efficacy of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate Against Known Cathepsin B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory efficacy of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate against established inhibitors of Cathepsin B, a cysteine protease implicated in various pathological processes, including cancer progression and rheumatoid arthritis. The data presented herein is for illustrative purposes to guide potential research directions and establish a framework for evaluating novel compounds.
Comparative Efficacy Data
The following table summarizes the inhibitory potency (IC50) of this compound (hypothetical data) alongside well-characterized Cathepsin B inhibitors. Lower IC50 values indicate greater potency.
| Compound | IC50 (nM) | Target Class | Notes |
| This compound | 75 | Hypothetical | A novel small molecule with a fluorophenyl ketone pharmacophore. |
| CA-074 | 1.5 | Cysteine Protease | A potent and selective irreversible inhibitor of Cathepsin B. |
| E-64 | 12 | Cysteine Protease | A broad-spectrum, irreversible inhibitor of cysteine proteases. |
| Leupeptin | 400 | Serine/Cysteine Protease | A reversible inhibitor of both serine and cysteine proteases. |
Experimental Protocols
The following protocols describe the methodologies used to determine the inhibitory activity of the compounds against Cathepsin B.
Cathepsin B Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Cathepsin B.
Materials:
-
Human liver Cathepsin B (recombinant)
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, pH 5.5
-
Substrate: Z-Arg-Arg-AMC (Z-RR-AMC)
-
Inhibitors: this compound, CA-074, E-64, Leupeptin
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 5 µL of each compound dilution. For the control, add 5 µL of assay buffer.
-
Add 85 µL of Cathepsin B enzyme solution (final concentration 1 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate Z-RR-AMC (final concentration 20 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and a simplified representation of a signaling pathway potentially involving Cathepsin B.
Caption: Workflow for the Cathepsin B Inhibition Assay.
Caption: Simplified Cathepsin B Signaling Pathway and Point of Inhibition.
Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Methods for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds and their intermediates is paramount. This guide provides a comparative analysis of analytical methodologies for the quantification of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a key intermediate in various synthetic pathways. The focus is on the cross-validation of these methods to ensure data integrity and regulatory compliance.
The selection of an appropriate analytical method is a critical decision in the drug development process. Factors such as the nature of the analyte, the sample matrix, and the intended purpose of the analysis dictate the most suitable technique. For this compound, a fluorinated ketone, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) present viable analytical options. This guide delves into the cross-validation of these methods, providing a framework for selecting the most appropriate technique and ensuring the accuracy and precision of analytical data.
Comparative Analysis of Analytical Methods
The cross-validation of analytical methods involves comparing the performance of two or more distinct methods to determine their equivalence for a specific analytical task. This process is crucial for method transfer between laboratories, for replacing an existing method with a new one, and for confirming the validity of results.
| Parameter | HPLC-UV/Fluorescence | GC-MS | Considerations for this compound |
| Specificity/Selectivity | Good selectivity can be achieved through column chemistry and mobile phase optimization. Diode-array detection can assess peak purity. | Excellent specificity due to mass fragmentation patterns, which provide a unique fingerprint for the analyte. | The presence of structurally similar impurities may pose a challenge for HPLC-UV. GC-MS would offer superior specificity in such cases. |
| Sensitivity (LOD/LOQ) | Generally good, can be enhanced with fluorescence detection if the molecule is fluorescent or can be derivatized.[1] | Typically offers very high sensitivity, especially with selected ion monitoring (SIM). | The required sensitivity will depend on the application (e.g., impurity profiling vs. assay). Both techniques can likely achieve low limits of detection (LOD) and quantification (LOQ).[2][3] |
| Precision | High precision (repeatability and intermediate precision) is achievable with modern HPLC systems. | Good precision, though it can be influenced by injection technique and instrument variability. | Both methods are capable of delivering high precision, a critical parameter in pharmaceutical analysis.[4] |
| Accuracy | High accuracy can be demonstrated through recovery studies using spiked samples. | High accuracy is achievable with the use of appropriate internal standards. | Accuracy is a key validation parameter and should be thoroughly assessed for both methods.[4][5] |
| Linearity and Range | Typically exhibits a wide linear range. | Can have a wide linear range, but detector saturation can be a concern at high concentrations. | The expected concentration range of the analyte in the samples will influence the choice of method. |
| Robustness | Can be sensitive to small variations in mobile phase composition, pH, and column temperature. | Generally robust, but can be affected by changes in carrier gas flow rate and temperature programming. | Robustness testing is essential to understand the method's performance under slight variations in experimental conditions.[6] |
| Sample Preparation | Often requires minimal sample preparation (dissolution and filtration). Derivatization may be needed for enhanced detection.[7] | May require derivatization to improve volatility and thermal stability, especially for polar compounds.[8][9][10][11][12] | The need for derivatization with GC-MS adds an extra step to the workflow and can be a source of variability. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
A common approach for the analysis of ketone compounds involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis.[7]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm (for DNPH derivatives).
-
Injection Volume: 10 µL.
Sample Preparation (with Derivatization):
-
Dissolve a known amount of the sample containing this compound in acetonitrile.
-
Add an excess of the DNPH solution.
-
Allow the reaction to proceed at a controlled temperature for a specific time.
-
Inject the resulting solution into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis may require derivatization to enhance the volatility and thermal stability of the analyte. Trimethylsilyl (TMS) derivatization is a common technique.[8][9][10]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Reagents:
-
Helium (carrier gas)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
Sample Preparation (with Derivatization):
-
Dissolve a known amount of the sample in an anhydrous solvent.
-
Add the BSTFA with TMCS reagent.
-
Heat the mixture at a specific temperature (e.g., 60 °C) for a defined period to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
Visualization of Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for analytical method cross-validation and a decision tree for selecting an appropriate analytical method.
Caption: Workflow for Analytical Method Cross-Validation.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The cross-validation of analytical methods for this compound is a critical step in ensuring the quality and reliability of analytical data. Both HPLC and GC-MS are powerful techniques that can be successfully employed for its quantification. The choice between these methods will depend on the specific requirements of the analysis, including the need for specificity, sensitivity, and the tolerance for sample derivatization. By following a structured cross-validation approach and carefully considering the performance characteristics of each method, researchers can confidently select and implement the most appropriate analytical technique for their needs. This guide serves as a foundational resource for developing and validating robust analytical methods in the pharmaceutical industry.
References
- 1. biorxiv.org [biorxiv.org]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. wjarr.com [wjarr.com]
- 5. scielo.br [scielo.br]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. marinelipids.ca [marinelipids.ca]
- 9. Structure determination of polyunsaturated fatty acids by gas chromatography-mass spectrometry-- a comparison of fragmentation patterns of various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Ortho-, Meta-, and Para-Fluoro-substituted Phenyl Oxoheptanoates: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the impact of positional isomerism of fluorine substitution on the phenyl ring of oxoheptanoate esters is crucial for designing novel therapeutic agents. This guide provides a comparative overview of ortho-, meta-, and para-fluoro-substituted phenyl oxoheptanoates. However, a comprehensive literature search reveals a significant gap in experimental data for these specific compounds, limiting a direct quantitative comparison.
Influence of Fluorine Position on Physicochemical Properties
The position of the fluorine atom on the phenyl ring is known to influence the electronic and steric properties of the molecule, which in turn can affect its reactivity, metabolic stability, and biological activity.
-
Ortho-substitution: The fluorine atom in the ortho position can exert a significant steric hindrance and an inductive electron-withdrawing effect. This can influence the conformation of the ester linkage and potentially impact its interaction with biological targets.
-
Meta-substitution: In the meta position, the fluorine atom primarily exerts an inductive effect, which can alter the acidity of the phenolic proton and the reactivity of the aromatic ring.
-
Para-substitution: The para position allows for both inductive and resonance effects of the fluorine atom to influence the electronic properties of the molecule. This can impact properties such as pKa, lipophilicity, and susceptibility to metabolic oxidation.
Data Presentation
A direct comparative table of quantitative data for ortho-, meta-, and para-fluoro-substituted phenyl oxoheptanoates cannot be constructed due to the absence of published experimental results. Research in this specific area is encouraged to fill this knowledge gap. A PubChem entry exists for (3-Fluorophenyl) 7-oxoheptanoate, but it does not contain experimental data.
Experimental Protocols
While specific protocols for the synthesis and evaluation of these exact compounds are not available, a general methodology can be proposed based on standard esterification procedures.
General Synthesis of Fluoro-substituted Phenyl Oxoheptanoates
A common method for the synthesis of phenyl esters is the esterification of a carboxylic acid with a phenol. In this case, 7-oxoheptanoic acid would be reacted with the corresponding fluorophenol (2-fluorophenol, 3-fluorophenol, or 4-fluorophenol).
Reaction:
7-oxoheptanoic acid + o/m/p-fluorophenol → o/m/p-fluorophenyl 7-oxoheptanoate + water
Reagents and Conditions:
-
7-oxoheptanoic acid: The starting carboxylic acid.
-
Fluorophenol isomer (ortho, meta, or para): The alcohol component.
-
Coupling agent: A dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Solvent: An anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Temperature: Typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: The final product would be purified using column chromatography on silica gel.
Characterization:
The synthesized esters would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the structure of the compound and the position of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.
Mandatory Visualization
Conclusion and Future Directions
The comparative study of ortho-, meta-, and para-fluoro-substituted phenyl oxoheptanoates is an area ripe for investigation. The lack of available data highlights an opportunity for researchers to synthesize these compounds, characterize their physicochemical properties, and evaluate their biological activities. Such studies would provide valuable insights into the structure-activity relationships of fluorinated esters and could guide the development of new therapeutic agents with improved efficacy and safety profiles. Future research should focus on the systematic synthesis and parallel evaluation of these isomers to enable a direct and meaningful comparison.
A Comparative Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate: An Evaluation of Plausible Protocols
The selection of a synthetic route is a critical decision in chemical research and development, impacting not only the successful formation of the target molecule but also the scalability and cost-effectiveness of the process. Here, we evaluate two robust and well-established synthetic strategies that can be adapted for the preparation of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
Comparative Overview of Synthetic Protocols
The two proposed protocols leverage fundamental organic reactions. Protocol 1 employs a Friedel-Crafts acylation, a cornerstone of aromatic chemistry for the formation of aryl ketones. Protocol 2 utilizes a Grignard reaction, a powerful tool for carbon-carbon bond formation. The following table summarizes the key aspects of each proposed protocol for a comprehensive comparison.
| Feature | Protocol 1: Friedel-Crafts Acylation | Protocol 2: Grignard Reaction |
| Starting Materials | 3-Fluoroanisole, Adipic acid monomethyl ester chloride | 1-Bromo-5-chloropentane, Magnesium, 3-Fluorobenzaldehyde, Ethyl acetate |
| Key Reaction | Electrophilic aromatic substitution | Nucleophilic addition to a carbonyl group |
| Number of Key Steps | 2 | 3 |
| Reagents & Conditions | AlCl₃ (Lewis acid), inert solvent (e.g., DCM); Anhydrous conditions | Ether or THF (anhydrous); Low temperature for Grignard formation |
| Potential Yield | Moderate to high, dependent on substrate reactivity | Moderate, potential for side reactions |
| Potential Purity | Good, ortho/para isomers may form but are often separable | Moderate, requires careful purification to remove byproducts |
| Reproducibility | Generally high, sensitive to moisture and purity of Lewis acid | Moderate, sensitive to moisture and quality of magnesium |
| Safety Considerations | Corrosive and water-reactive Lewis acid (AlCl₃) | Highly flammable solvents (ether/THF), exothermic Grignard formation |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
This protocol involves the acylation of 3-fluoroanisole with adipic acid monomethyl ester chloride in the presence of a Lewis acid catalyst.
Step 1: Preparation of Adipic acid monomethyl ester chloride
-
To a solution of adipic acid monomethyl ester (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
Dissolve 3-fluoroanisole (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add aluminum chloride (AlCl₃, 1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Add a solution of adipic acid monomethyl ester chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Grignard Reaction
This protocol is based on the reaction of a Grignard reagent, prepared from 1-bromo-5-chloropentane, with 3-fluorobenzaldehyde, followed by oxidation and esterification.
Step 1: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, place magnesium turnings (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromo-5-chloropentane (1 equivalent) in the same anhydrous solvent dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 3-Fluorobenzaldehyde
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of 3-fluorobenzaldehyde (1 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
Step 3: Oxidation and Esterification
-
Dissolve the crude alcohol from the previous step in acetone.
-
Cool the solution to 0 °C and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.
-
Stir the reaction for 2 hours at room temperature.
-
Quench the reaction with isopropanol and dilute with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.
-
Dissolve the crude acid in ethanol and add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 6 hours.
-
Cool the reaction, remove the ethanol under reduced pressure, and dilute the residue with water.
-
Extract with ethyl acetate, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Logical Workflow Diagrams
The following diagrams illustrate the logical flow of each synthetic protocol.
Caption: Workflow for Protocol 1: Friedel-Crafts Acylation.
Spectroscopic Data Comparison: Ensuring Quality of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous quality control. This guide provides a framework for comparing the spectroscopic data of this compound from different suppliers to ensure consistency and reliability in experimental outcomes.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are indispensable tools for verifying the chemical structure and purity of compounds like this compound. Inconsistencies in these data between batches or suppliers can indicate the presence of impurities, residual solvents, or structural isomers, all of which can have significant downstream effects on research and development.
This comparison guide outlines the expected spectroscopic data for this compound and presents a hypothetical comparison of data from three different suppliers. It also provides standardized experimental protocols for acquiring this data, enabling researchers to perform their own quality assessment.
Comparative Spectroscopic Data
The following table summarizes hypothetical spectroscopic data for this compound from three different suppliers. This data is representative of what would be expected for a high-purity sample and highlights minor variations that could be observed.
| Spectroscopic Technique | Parameter | Supplier A | Supplier B | Supplier C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.75 (m, 1H) | ✓ | ✓ | ✓ |
| δ 7.68 (ddd, J = 7.8, 2.0, 1.2 Hz, 1H) | ✓ | ✓ | ✓ | |
| δ 7.45 (td, J = 8.0, 5.6 Hz, 1H) | ✓ | ✓ | ✓ | |
| δ 7.28 (tdd, J = 8.2, 2.6, 1.0 Hz, 1H) | ✓ | ✓ | ✓ | |
| δ 4.12 (q, J = 7.1 Hz, 2H) | ✓ | ✓ | ✓ | |
| δ 2.95 (t, J = 7.3 Hz, 2H) | ✓ | ✓ | ✓ | |
| δ 2.32 (t, J = 7.4 Hz, 2H) | ✓ | ✓ | ✓ | |
| δ 1.78-1.68 (m, 2H) | ✓ | ✓ | ✓ | |
| δ 1.68-1.58 (m, 2H) | ✓ | ✓ | ✓ | |
| δ 1.25 (t, J = 7.1 Hz, 3H) | ✓ | ✓ | ✓ | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 198.8 (d, J=2.1 Hz) | ✓ | ✓ | ✓ |
| δ 173.3 | ✓ | ✓ | ✓ | |
| δ 162.8 (d, J=247.5 Hz) | ✓ | ✓ | ✓ | |
| δ 138.9 (d, J=6.8 Hz) | ✓ | ✓ | ✓ | |
| δ 130.3 (d, J=7.6 Hz) | ✓ | ✓ | ✓ | |
| δ 123.2 (d, J=2.9 Hz) | ✓ | ✓ | ✓ | |
| δ 120.4 (d, J=21.3 Hz) | ✓ | ✓ | ✓ | |
| δ 115.0 (d, J=22.1 Hz) | ✓ | ✓ | ✓ | |
| δ 60.3 | ✓ | ✓ | ✓ | |
| δ 38.4 | ✓ | ✓ | ✓ | |
| δ 34.1 | ✓ | ✓ | ✓ | |
| δ 28.7 | ✓ | ✓ | ✓ | |
| δ 24.2 | ✓ | ✓ | ✓ | |
| δ 14.2 | ✓ | ✓ | ✓ | |
| FT-IR (ATR) | ν (C=O, ketone) cm⁻¹ | 1685 | 1686 | 1685 |
| ν (C=O, ester) cm⁻¹ | 1730 | 1729 | 1731 | |
| ν (C-F) cm⁻¹ | 1250 | 1251 | 1249 | |
| LC-MS (ESI+) | [M+H]⁺ (m/z) | 267.1289 | 267.1291 | 267.1288 |
| Purity (by HPLC at 254 nm) | >98% | >99% | >98.5% |
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized methods for data acquisition are crucial. The following are recommended protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Processing: Apply a 0.3 Hz line broadening for ¹H NMR and 1.0 Hz for ¹³C NMR. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: FT-IR spectrometer with a Universal Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat oil on the ATR crystal.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The data is typically presented in terms of transmittance or absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Detector: UV detector at 254 nm.
-
MS System: Electrospray Ionization (ESI) mass spectrometer in positive ion mode.
-
Mass Range: m/z 100-500
Workflow for Spectroscopic Data Comparison
The following diagram illustrates a logical workflow for the acquisition and comparison of spectroscopic data from different suppliers to ensure the quality and consistency of the chemical reagent.
Caption: Workflow for comparing spectroscopic data from different suppliers.
By adhering to a systematic approach of data acquisition and comparison, researchers can confidently select high-quality reagents, ensuring the validity and reproducibility of their scientific findings.
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the cytotoxic effects of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. To date, no experimental data on the cytotoxicity of this specific compound has been published, precluding a direct comparative analysis with related molecules.
This guide, therefore, aims to provide a framework for understanding the potential cytotoxicity of this compound by examining the structure-activity relationships of analogous compounds, including aromatic ketones, esters, and molecules containing a fluorophenyl moiety. Furthermore, it details the standard experimental protocols used to assess cytotoxicity, offering a blueprint for future research into this and similar compounds.
Comparative Analysis of Structurally Related Compounds
In the absence of direct data, a comparative analysis must be inferred from the cytotoxic profiles of structurally related compounds. The key structural features of this compound are the ethyl heptanoate chain, the ketone group, and the 3-fluorophenyl group.
Aromatic Ketones and Esters:
The cytotoxicity of aromatic ketones and esters can be influenced by various substituents on the aromatic ring. Halogenation, in particular, is a common strategy in drug design that can modulate a compound's biological activity. Studies on various "haloketones" have shown that the type and position of the halogen atom can significantly impact cytotoxicity[1]. For instance, some halogenated aromatic compounds have demonstrated potent cytotoxic effects, which are often attributed to their ability to interact with biological macromolecules[2].
Influence of the Fluorophenyl Group:
The presence of a fluorine atom on the phenyl ring is a critical feature of the target compound. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, all of which can influence its cytotoxic profile.
Several studies have investigated compounds containing a fluorophenyl group. For example, a synthetic compound, 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole, which incorporates a 4-fluorophenyl group, exhibited moderate cytotoxic activity against pancreatic and melanoma cancer cell lines[3]. Another study on 1,3-disubstituted thiourea derivatives found that compounds with dihalogenated phenyl groups, such as 3-chloro-4-fluorophenylthiourea, were among the most potent cytotoxic agents against a colon cancer cell line[4]. These findings suggest that the presence and position of halogen substituents on a phenyl ring can be a key determinant of cytotoxicity.
Structure-Activity Relationship (SAR) Insights:
The structure-activity relationship of various anticancer compounds has been reviewed, highlighting that the introduction of a fluoro group can enhance cytotoxic activity in some molecular scaffolds[5]. However, the overall effect is highly dependent on the complete molecular structure. For instance, in a series of phenylpironetin analogs, a dihydroxy-4-fluorophenyl analog was slightly more effective against ovarian cancer cell lines compared to the parent compound, while a 4-fluorophenyl analog showed reduced activity[6]. This underscores the complexity of predicting cytotoxicity based on a single structural feature.
Based on the available literature, it is plausible that the 3-fluorophenyl group in this compound could contribute to cytotoxic activity. However, without experimental data, this remains speculative. The ethyl 7-oxoheptanoate portion of the molecule is less commonly associated with significant cytotoxicity, although some long-chain fatty acid esters have been investigated for their biological activities[7][8].
Summary of Cytotoxicity Data for Related Compounds
Due to the lack of direct data for this compound, a quantitative comparison is not possible. The following table summarizes qualitative findings for structurally related compound classes.
| Compound Class / Specific Compound | Key Structural Features | General Cytotoxicity Findings | Citations |
| Halogenated Ketones | Aromatic or aliphatic ketone with halogen substituents | Cytotoxicity varies significantly with the type and position of the halogen. | [1] |
| 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole | Contains a 4-fluorophenyl group | Moderate cytotoxicity against pancreatic and melanoma cancer cell lines. | [3] |
| 3-chloro-4-fluorophenylthiourea | Contains a 3-chloro-4-fluorophenyl group | Potent cytotoxic agent against a colon cancer cell line. | [4] |
| Dihydroxy-4-fluorophenyl pironetin analog | Contains a dihydroxy-4-fluorophenyl group | Slightly more effective against ovarian cancer cell lines than the parent compound. | [6] |
| 4-fluorophenyl pironetin analog | Contains a 4-fluorophenyl group | Reduced activity against ovarian cancer cell lines compared to the parent compound. | [6] |
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is a critical step in drug discovery and development. A variety of in vitro assays are available to measure cell viability and proliferation. The following is a generalized protocol for a common colorimetric assay, the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add the media containing the different concentrations of the test compound. Include a vehicle control (media with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a sterile MTT solution (e.g., 5 mg/mL in PBS).
-
Add a specific volume of the MTT solution to each well (e.g., 10 µL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media from the wells.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizations
Figure 1: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.
Conclusion
While a definitive comparison of the cytotoxicity of this compound with its analogs is currently not possible due to a lack of published data, this guide provides a foundation for future research. The analysis of structurally related compounds suggests that the 3-fluorophenyl group may impart some degree of cytotoxic activity, but this is highly dependent on the overall molecular structure. The detailed experimental protocol for the MTT assay offers a clear path forward for researchers to determine the cytotoxic profile of this and other novel compounds. The generation of such data is crucial for advancing our understanding of the structure-activity relationships of this class of molecules and for the potential development of new therapeutic agents.
References
- 1. Haloketones: A class of unregulated priority DBPs with high contribution to drinking water cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publish.kne-publishing.com [publish.kne-publishing.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ethyl Heptanoate | C9H18O2 | CID 7797 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Correlating Computational Predictions with Experimental Results for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured framework for comparing theoretical computational predictions with practical experimental outcomes for the compound Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. While specific experimental data for this molecule is not widely published, this document outlines a hypothetical comparative study, offering protocols and data presentation formats that can be adapted for its analysis. This approach serves as a template for researchers undertaking novel investigations into similar chemical entities.
Introduction
This compound is a keto-ester derivative. The presence of a 3-fluorophenyl group is of particular interest due to the electronic properties of the fluorine atom, which can influence the molecule's reactivity, metabolic stability, and potential biological activity.[1][2][3][4] Correlating in silico predictions with in vitro and in vivo experimental data is a critical step in modern drug discovery and development, enabling more rapid and cost-effective screening of chemical libraries. This guide explores a hypothetical workflow for such a correlation.
Hypothetical Data Comparison
To effectively compare computational predictions with experimental results, data should be organized systematically. The following tables present a template for summarizing key physicochemical and biological data points.
Table 1: Physicochemical Properties
| Property | Predicted Value (Computational) | Experimental Result |
| Molecular Weight ( g/mol ) | [e.g., 266.31] | [To be determined] |
| LogP | [e.g., 3.5 ± 0.3] | [To be determined] |
| pKa | [e.g., 18.5 (alpha-proton)] | [To be determined] |
| Boiling Point (°C) | [e.g., 380 ± 25] | [To be determined] |
| ¹H NMR Chemical Shifts (ppm) | [List of predicted shifts] | [List of observed shifts] |
| ¹³C NMR Chemical Shifts (ppm) | [List of predicted shifts] | [List of observed shifts] |
Table 2: Biological Activity and Toxicity Profile
| Parameter | Predicted Outcome (Computational) | Experimental Result |
| Potential Biological Targets | [e.g., List of proteins from docking studies] | [To be determined by in vitro assays] |
| IC₅₀ / EC₅₀ (µM) | [e.g., Predicted from QSAR models] | [To be determined] |
| Mutagenicity (Ames Test) | [e.g., Non-mutagenic] | [To be determined] |
| Cytotoxicity (LC₅₀, µM) | [e.g., > 100] | [To be determined] |
| Metabolic Stability (t½, min) | [e.g., Predicted from metabolic site prediction] | [To be determined by liver microsome assay] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to generating high-quality data for comparison with computational models.
3.1. Synthesis of this compound
A plausible synthetic route could involve a Friedel-Crafts acylation or a Grignard reaction.
-
Method: A Grignard-based synthesis could be adapted from procedures for similar compounds.[5]
-
Prepare a Grignard reagent from 1-bromo-5-chloropentane and magnesium.
-
React the Grignard reagent with 3-fluorobenzaldehyde to form the corresponding alcohol.
-
Oxidize the alcohol to the ketone.
-
React the resulting halo-ketone with the ethyl ester of a suitable C2 synthon via a nucleophilic substitution to yield the final product.
-
Purify the product using column chromatography and characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
3.2. Physicochemical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data to determine chemical shifts, coupling constants, and integration.
-
-
LogP Determination:
-
Use the shake-flask method with n-octanol and water.
-
Dissolve a known amount of the compound in the two-phase system.
-
After equilibration, measure the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC.
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
3.3. In Vitro Biological Assays
-
Cytotoxicity Assay:
-
Culture a relevant cell line (e.g., HepG2) in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Calculate the LC₅₀ value from the dose-response curve.
-
-
Ames Test for Mutagenicity:
-
Use various strains of Salmonella typhimurium with and without metabolic activation (S9 mix).
-
Expose the bacteria to different concentrations of the test compound.
-
Count the number of revertant colonies to assess the mutagenic potential.
-
Computational Prediction Methodologies
Computational models offer a rapid and cost-effective way to predict the properties of novel molecules.
-
Quantum Mechanical (QM) Calculations for NMR Prediction:
-
Construct the 3D geometry of this compound using a molecular builder.
-
Perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Calculate NMR shielding tensors using the GIAO method.
-
Convert the shielding tensors to chemical shifts using a reference standard (e.g., TMS).
-
-
QSAR and Molecular Docking for Biological Activity:
-
For Quantitative Structure-Activity Relationship (QSAR) modeling, utilize a database of compounds with known activities against a particular target to build a predictive model.[6]
-
For molecular docking, obtain the crystal structure of a potential protein target from the Protein Data Bank.[6]
-
Prepare the protein and ligand structures (e.g., adding hydrogens, assigning charges).
-
Perform docking simulations to predict the binding affinity and pose of the compound in the protein's active site.
-
-
ADMET Prediction:
-
Utilize commercially available or open-source software packages that employ machine learning models trained on large datasets of experimental ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data.[7][8] These tools can predict properties like LogP, aqueous solubility, blood-brain barrier penetration, and potential for toxicity.
-
Visualizing the Workflow and Relationships
Caption: A typical experimental workflow for the synthesis, purification, and characterization of a novel compound.
Caption: The logical relationship between computational predictions and experimental validation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Substituent Effects [chem.ucalgary.ca]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. ToxinPredictor: Computational models to predict the toxicity of molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens [jscimedcentral.com]
Safety Operating Guide
Proper Disposal of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Chemical Profile and Hazards
| Property | Data | Source |
| Classification | Halogenated Organic Waste | [1][2] |
| Disposal Method | Incineration at a regulated hazardous waste facility | [2] |
| Incompatibilities | Acids, bases, bleach, peroxides, and other oxidizing agents | [3][4] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure risk. All handling of this compound, including disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][5].
Required PPE:
-
Gloves: Double nitrile or Viton gloves are recommended[5]. Always consult the glove manufacturer's chemical resistance guide.
-
Eye Protection: Chemical splash goggles or a face shield are mandatory[6][7].
-
Protective Clothing: A fully-buttoned laboratory coat must be worn[5].
In the event of direct contact, immediately flush the affected area with copious amounts of water and seek medical attention[1]. For spills, utilize an inert absorbent material, place the contaminated materials in a sealed bag, and label it as hazardous waste for disposal[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out systematically to ensure safety and regulatory compliance.
1. Waste Segregation:
-
Crucially, keep halogenated organic waste separate from non-halogenated waste. [1][4] Mixing these waste streams significantly increases disposal costs and complexity[4].
-
Collect waste this compound in a designated, compatible container, such as a polyethylene or glass bottle with a secure, threaded cap[1][3][5].
-
Do not mix this waste with acids, bases, heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes[1][4].
2. Container Labeling:
-
Properly label the waste container before adding any waste[3].
-
The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "Waste: this compound"[1][3]. Do not use abbreviations or chemical formulas[3].
-
If mixing with other compatible halogenated solvents, list all chemical constituents and their approximate percentages on the tag[1][2].
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[1].
-
Ensure the container is kept closed at all times, except when actively adding waste[1][3].
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition[6][8][9].
-
Secondary containment for the waste container is required to prevent spills[1].
4. Final Disposal:
-
When the waste container is three-quarters full, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[1][7].
-
Complete all necessary waste disposal request forms as required by your institution[1].
-
Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood. [5][10]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
